Product packaging for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine(Cat. No.:CAS No. 953904-28-4)

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Cat. No.: B1341294
CAS No.: 953904-28-4
M. Wt: 219.33 g/mol
InChI Key: IDAKWHSCYIVXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine is a chemical compound for Research Use Only , not intended for diagnostic or therapeutic applications. This compound belongs to a class of 2-aminopyridine derivatives that are of significant interest in medicinal chemistry and neuroscience research. Based on studies of similar structures, these compounds are investigated for their potential as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . The nNOS enzyme is a critical target for research into neurodegenerative conditions, and inhibitors featuring a 2-aminopyridine group and a modified alkylamine side chain are designed to achieve high binding affinity and selectivity . The specific substitution with cyclohexyl and ethyl groups on the pyridinediamine core may help optimize interactions within the enzyme's active site, potentially influencing both potency and selectivity over related isoforms . Researchers value this chemical building block for developing novel pharmacological probes to study disease pathways associated with excessive NO production in the central nervous system .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N3 B1341294 N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine CAS No. 953904-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclohexyl-2-N-ethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16(12-6-4-3-5-7-12)13-9-8-11(14)10-15-13/h8-10,12H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAKWHSCYIVXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine: A Technical Overview of a Novel Pyridine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the chemical and biological properties of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine, a substituted pyridine diamine derivative. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related aminopyridine and pyridine diamine analogs to present a predictive profile. This includes postulated physicochemical properties, standardized experimental protocols for its synthesis and characterization, and a discussion of its potential biological activities, including the modulation of key signaling pathways. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The aminopyridine scaffold, in particular, is a privileged structure known to interact with a wide range of biological targets, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer effects.[4][5] Substituted pyridine-2,5-diamines are a specific class of these compounds that have been investigated for their potential as modulators of various cellular processes. This whitepaper focuses on the specific derivative, this compound, providing a detailed, albeit predictive, guide to its chemical properties and potential biological significance.

Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueNotes
Molecular Formula C₁₃H₂₁N₃Calculated from structure
Molecular Weight 219.33 g/mol Calculated from structure
Appearance Off-white to light brown solidTypical for aminopyridine derivatives
Melting Point 120-135 °CEstimated based on similar structures
Boiling Point > 300 °C (decomposes)Estimated based on similar structures
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterCommon for aminopyridine derivatives
pKa 6.5 - 7.5 (pyridinium ion)Estimated based on substituted anilines
LogP 2.5 - 3.5Calculated based on structure

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.[6][7][8][9]

Synthesis

A plausible synthetic route to this compound would involve a multi-step process, likely starting from a commercially available di-substituted pyridine. A representative synthetic scheme is outlined below.

dot

Synthesis_Workflow A 2-Chloro-5-nitropyridine B N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine A->B Nucleophilic Aromatic Substitution with N-ethylcyclohexylamine C This compound B->C Reduction of nitro group (e.g., Fe/HCl or H2/Pd-C)

Caption: A representative synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution

To a solution of 2-chloro-5-nitropyridine in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of N-ethylcyclohexylamine and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine, is then isolated by extraction and purified by column chromatography.

Step 2: Reduction of the Nitro Group

The intermediate from Step 1 is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed to reduce the nitro group to a primary amine. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The final product, this compound, is purified by recrystallization or column chromatography.

Characterization

The structural confirmation and purity assessment of the synthesized compound would be carried out using standard analytical techniques.

Table 2: Analytical Methods for Characterization

Technique Purpose Expected Observations
¹H NMR Structural elucidation Peaks corresponding to cyclohexyl, ethyl, and pyridine protons with appropriate chemical shifts and coupling constants.
¹³C NMR Structural confirmation Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular weight determination A molecular ion peak corresponding to the calculated molecular weight (219.33 m/z for [M+H]⁺).
FT-IR Spectroscopy Functional group identification Characteristic absorption bands for N-H stretching (primary amine), C-H stretching (aliphatic and aromatic), and C=N/C=C stretching (pyridine ring).

| HPLC | Purity assessment | A single major peak indicating high purity (e.g., >95%). |

Potential Biological Activity and Signaling Pathways

Aminopyridine derivatives are known to modulate various signaling pathways, often by acting as inhibitors of kinases or by interacting with ion channels.[3][10]

Postulated Mechanism of Action

Based on the structural features of this compound, it is plausible that it could act as an inhibitor of protein kinases, such as phosphoinositide 3-kinases (PI3Ks), or modulate the activity of Janus kinases (JAKs).[11][12] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[13]

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in various cancers. Small molecule inhibitors that target components of this pathway are of significant interest in drug development. A substituted diamino-pyridine derivative could potentially bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and downstream signaling.

dot

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation) mTORC1->Transcription Activation Compound N2-Cyclohexyl-N2-ethyl- pyridine-2,5-diamine Compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents an under-explored molecule within the broader class of biologically active aminopyridine derivatives. While direct experimental data is scarce, this technical guide provides a predictive framework for its chemical properties, synthesis, and potential biological activities. The insights presented here, derived from analogous compounds, are intended to stimulate further research into this and related molecules, potentially leading to the development of novel therapeutic agents. Future experimental validation of the properties and activities outlined in this document is essential to fully elucidate the potential of this compound in a therapeutic context.

References

In-depth Technical Guide: N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine (CAS 953904-28-4)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific and technical data for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, identified by the CAS number 953904-28-4, is a substituted pyridinediamine derivative. Compounds within this chemical class have attracted interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The strategic placement of amine functionalities on the pyridine ring allows for diverse chemical modifications, making them versatile building blocks in drug discovery. This document aims to provide a thorough technical overview of the existing knowledge on this specific compound.

Physicochemical Properties

Based on available data from chemical suppliers, the fundamental physicochemical properties of this compound are summarized below. It is important to note that much of the publicly available information on this compound is limited to predictions and basic supplier specifications.

PropertyValueSource
CAS Number 953904-28-4Public Chemical Databases
Molecular Formula C₁₃H₂₁N₃Public Chemical Databases
Molecular Weight 219.33 g/mol Public Chemical Databases
Canonical SMILES CCN(C1CCCCC1)C2=NC=C(C=C2)NPublic Chemical Databases
InChI Key Not Publicly Available-

Synthesis and Manufacturing

Detailed, peer-reviewed synthetic protocols for this compound are not currently available in the public scientific literature. However, based on general principles of organic chemistry and the synthesis of related substituted pyridinediamines, a plausible synthetic route can be conceptualized.

A potential synthetic workflow could involve the nucleophilic aromatic substitution of a di-halogenated pyridine precursor with cyclohexylethylamine, followed by the introduction of the second amine group. The logical relationship for such a synthesis is depicted in the following diagram.

G cluster_0 Conceptual Synthetic Pathway Start 2,5-Dihalopyridine Step1 Nucleophilic Aromatic Substitution Start->Step1 Reagent1 Cyclohexylethylamine Reagent1->Step1 Intermediate N2-Cyclohexyl-N2-ethyl-5-halopyridin-2-amine Step1->Intermediate Step2 Introduction of 5-Amino Group Intermediate->Step2 Reagent2 Aminating Agent (e.g., NH3, NaN3 followed by reduction) Reagent2->Step2 Product This compound Step2->Product

Caption: A conceptual synthetic pathway for this compound.

Biological Activity and Mechanism of Action

As of the latest review of scientific and patent literature, there are no published studies detailing the biological activity, pharmacological properties, or mechanism of action for this compound. While the broader class of substituted pyridines has been investigated for a range of activities including antimicrobial and antidiabetic properties, specific data for this compound is absent.

Experimental Data and Protocols

A comprehensive search of public databases, scientific journals, and patent repositories did not yield any experimental data or detailed protocols related to this compound. Consequently, there is no quantitative data (e.g., IC50, Ki, LD50) to present in tabular format, nor are there established experimental methodologies to report.

Signaling Pathways

Given the lack of research into the biological effects of this compound, there is no information on its potential modulation of any signaling pathways.

Conclusion and Future Directions

The current body of public knowledge on this compound (CAS 953904-28-4) is confined to its basic chemical identity. There is a notable absence of published research on its synthesis, biological activity, and potential therapeutic applications. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on establishing a reliable synthetic route, followed by a comprehensive screening campaign to elucidate any potential biological activities. Such studies would be the first step in determining if this compound or its derivatives hold any promise for further development. The lack of existing data means that any investigation into this molecule would be breaking new ground.

An In-depth Technical Guide to the Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic pathway for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine. The synthesis is presented as a two-step process, commencing with the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine, followed by the reduction of the nitro intermediate. This guide includes detailed, adaptable experimental protocols, tabulated quantitative data based on analogous reactions, and visual representations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The proposed synthesis of this compound proceeds through two sequential reactions:

  • Step 1: Nucleophilic Aromatic Substitution (SNA r) - Synthesis of N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine. This step involves the reaction of 2-chloro-5-nitropyridine with N-ethylcyclohexylamine. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack at the C2 position, facilitating the displacement of the chloro substituent.

  • Step 2: Nitro Group Reduction - Synthesis of this compound. The nitro group of the intermediate is reduced to a primary amine, yielding the final product. Several established methods can be employed for this transformation.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Intermediate N-Cyclohexyl-N-ethyl- 5-nitropyridin-2-amine 2-chloro-5-nitropyridine->Intermediate N-ethylcyclohexylamine, Base, Solvent, Heat N-ethylcyclohexylamine N-ethylcyclohexylamine N-ethylcyclohexylamine->Intermediate Final_Product N2-Cyclohexyl-N2-ethyl- pyridine-2,5-diamine Intermediate->Final_Product Reducing Agent, Solvent

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for similar chemical transformations and may require optimization for the specific substrates.

Step 1: Synthesis of N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine

This procedure details the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with N-ethylcyclohexylamine.

Experimental Workflow:

Step1_Workflow A Combine 2-chloro-5-nitropyridine, N-ethylcyclohexylamine, and base in a solvent B Heat the reaction mixture under reflux A->B C Monitor reaction progress by TLC B->C D Cool the reaction mixture C->D E Perform aqueous work-up D->E F Extract with an organic solvent E->F G Dry and concentrate the organic phase F->G H Purify the crude product by chromatography G->H

Caption: Experimental workflow for the synthesis of the nitro-intermediate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitropyridine (1.0 eq), N-ethylcyclohexylamine (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as acetonitrile, DMF, or DMSO.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Estimated):

ParameterValue
Reactants
2-chloro-5-nitropyridine1.0 eq
N-ethylcyclohexylamine1.2 eq
K₂CO₃2.5 eq
Solvent Acetonitrile
Temperature 82 °C (Reflux)
Reaction Time 6-12 hours
Yield 70-90% (estimated)
Purity >95% (after chromatography)
Step 2: Synthesis of this compound

This section describes common methods for the reduction of the nitro group of N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine.

Experimental Workflow (Catalytic Hydrogenation):

Step2_Workflow A Dissolve the nitro-intermediate in a solvent B Add a hydrogenation catalyst (e.g., Pd/C) A->B C Purge the reaction vessel with hydrogen gas B->C D Stir under a hydrogen atmosphere C->D E Monitor reaction progress by TLC D->E F Filter the catalyst E->F G Concentrate the filtrate F->G H Purify the product if necessary G->H

Caption: Experimental workflow for the nitro group reduction via catalytic hydrogenation.

Methodology A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product may be pure enough for subsequent use, or it can be purified by recrystallization or column chromatography if necessary.

Methodology B: Metal-Acid Reduction

  • Reaction Setup: In a round-bottom flask, suspend N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine (1.0 eq) in a mixture of a protic solvent (e.g., ethanol, water) and a concentrated acid (e.g., HCl).

  • Reductant Addition: Add a reducing metal such as iron powder, tin(II) chloride, or zinc dust portion-wise with stirring. The reaction may be exothermic.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., NaOH, NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify as needed.

Quantitative Data (Estimated):

ParameterMethod A (Catalytic Hydrogenation)Method B (Fe/HCl)
Reactant N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine (1.0 eq)N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine (1.0 eq)
Reagents Pd/C (5 mol%), H₂ (1 atm)Fe powder (5.0 eq), conc. HCl
Solvent EthanolEthanol/Water
Temperature Room Temperature50-70 °C
Reaction Time 2-8 hours1-4 hours
Yield 85-98% (estimated)75-90% (estimated)
Purity >95%>90% (after work-up)

Characterization Data (Predicted)

As no experimental data for this compound or its nitro-intermediate is readily available in the literature, the following are predicted characteristic spectral features based on analogous compounds.

N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine (Intermediate):

  • ¹H NMR: Expect signals for the ethyl group (triplet and quartet), the cyclohexyl group (multiplets), and three distinct aromatic protons on the pyridine ring. The proton ortho to the nitro group will be the most downfield.

  • ¹³C NMR: Expect signals for the ethyl and cyclohexyl carbons, and five signals for the pyridine ring carbons, with the carbon bearing the nitro group being significantly deshielded.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be readily observable.

This compound (Final Product):

  • ¹H NMR: The aromatic protons will show a significant upfield shift compared to the nitro-intermediate. A broad singlet corresponding to the -NH₂ protons will appear.

  • ¹³C NMR: The pyridine ring carbons will be more shielded compared to the nitro-intermediate.

  • MS: The molecular ion peak (M+) will confirm the successful reduction.

  • IR Spectroscopy: The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) will be indicative of the successful transformation.

Safety Considerations

  • 2-chloro-5-nitropyridine is a hazardous substance; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

Disclaimer: The experimental protocols and data presented in this guide are based on established chemical principles and data from analogous compounds. These should be considered as starting points, and optimization may be necessary to achieve the desired results. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all relevant safety procedures.

Spectroscopic and Experimental Data for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine Remains Undisclosed in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic and experimental data for the compound N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine (CAS 953904-28-4). Despite its listing by some chemical suppliers, detailed characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with specific protocols for its synthesis and analysis, are not present in accessible scientific publications or patents.

This absence of foundational data precludes the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative spectroscopic data in structured tables, detailing experimental methodologies, and visualizing any associated biological or chemical pathways are contingent upon the availability of primary research describing the synthesis and characterization of this specific molecule.

While searches were conducted for related structures and synthetic methods for N-substituted pyridine-2,5-diamines, the direct substitution pattern of a cyclohexyl and an ethyl group on the same nitrogen atom (N2) of the pyridine-2,5-diamine scaffold is not described in the retrieved literature. General synthetic routes for similar compounds exist, but applying these to the target molecule without experimental validation would be speculative and would not yield the precise spectroscopic data requested.

For researchers, scientists, and drug development professionals interested in this particular compound, the current state of public knowledge necessitates primary synthesis and characterization. This would involve:

  • Chemical Synthesis: Developing and executing a synthetic route to produce this compound.

  • Purification: Isolating the compound in a pure form suitable for analytical characterization.

  • Spectroscopic Analysis: Acquiring NMR (¹H, ¹³C, and potentially 2D spectra), IR, and MS data to confirm the molecular structure and purity.

Below is a generalized workflow that would be typically followed for the synthesis and characterization of such a novel compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 2,5-dihalopyridine) reaction Chemical Reaction (e.g., Buchwald-Hartwig amination) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Chromatographic Purification workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC) purification->purity

Caption: Generalized workflow for the synthesis and characterization of a novel chemical compound.

Without access to a publication detailing these steps for this compound, any attempt to generate the requested technical guide would lack the necessary factual basis and would not meet the standards of scientific accuracy required for the intended audience. Further investigation into this compound would require de novo synthesis and characterization.

An In-depth Technical Guide on the Core Properties of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine is limited. This guide provides the available data for this compound and supplements it with a broader overview of the physical, chemical, and biological properties of related N-substituted pyridine-diamines and pyridine derivatives to offer a comprehensive understanding of this class of compounds.

Introduction to this compound

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental heterocyclic scaffold in numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4] The presence of amino groups on the pyridine ring, along with N-alkylation, suggests its potential as a versatile building block in medicinal chemistry. Pyridine-based drugs have a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][5][6]

1.1. Chemical Identity

While detailed experimental data for this compound is scarce, its basic chemical identifiers have been established.

PropertyValueSource
IUPAC Name This compoundInferred
CAS Number 953904-28-4[7][8]
Molecular Formula C₁₃H₂₁N₃Inferred
Molecular Weight 219.33 g/mol Inferred
Canonical SMILES CCN(C1=NC=C(C=C1)N)C2CCCCC2Inferred

Physicochemical Properties

PropertyPredicted Value/Characteristic
Melting Point Likely a solid at room temperature with a moderate melting point.
Boiling Point Expected to have a relatively high boiling point due to its molecular weight and potential for hydrogen bonding.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and dichloromethane. The basic nitrogen atoms may allow for salt formation to increase aqueous solubility.
pKa The pyridine nitrogen and the amino groups are basic. The pyridine nitrogen is expected to have a pKa around 5-6, while the exocyclic amino groups will have different basicities depending on their electronic environment.

Synthesis and Reactivity

3.1. General Synthetic Approach

While a specific protocol for the synthesis of this compound is not published, a general retrosynthetic analysis suggests a plausible route starting from a di-substituted pyridine. A common method for the synthesis of N-substituted pyridines involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

A potential synthetic workflow is outlined below:

G A 2,5-Dihalopyridine C Intermediate 1 A->C Nucleophilic Aromatic Substitution or Cross-Coupling B N-Cyclohexyl-N-ethylamine B->C E This compound C->E Amination/Reduction or Cross-Coupling D Amination Reagent (e.g., NaN3, then reduction or Buchwald-Hartwig amination) D->E

Caption: General synthetic workflow for N-substituted pyridine-diamines.

3.2. Experimental Considerations

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for achieving good yields and selectivity. For SNAr, polar aprotic solvents like DMF or DMSO are often used. For cross-coupling reactions, palladium or copper catalysts are common.

  • Purification: Purification of the final product would likely involve column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.

  • Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the pyridine scaffold is a key pharmacophore in many approved drugs.[1][2][3] Pyridine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

4.1. Kinase Inhibition

Many pyridine-containing compounds are potent kinase inhibitors.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The substituents on the pyridine ring play a crucial role in determining the selectivity and potency of the inhibitor.

G cluster_0 Cell Kinase Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Inhibitor Pyridine Derivative (e.g., this compound) Inhibitor->Kinase Binds to ATP pocket

Caption: General mechanism of kinase inhibition by a pyridine derivative.

4.2. Other Potential Activities

Substituted pyridines have demonstrated a wide array of pharmacological effects, including:

  • Antimicrobial activity: Pyridine derivatives have been shown to be effective against various bacterial and fungal strains.[9]

  • Anticancer properties: Many pyridine-based compounds exhibit cytotoxic effects on cancer cell lines.[10]

  • Anti-inflammatory effects: Some pyridine derivatives can modulate inflammatory pathways.[6]

Analytical Protocols

5.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

ParameterTypical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient A time-gradient from 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Would provide information on the number and connectivity of protons. The aromatic protons on the pyridine ring would appear in the downfield region (δ 7-8.5 ppm). The cyclohexyl and ethyl protons would be in the upfield region (δ 1-4 ppm).

  • ¹³C NMR: Would show the number of unique carbon environments. The pyridine carbons would be in the range of δ 120-160 ppm.

5.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for determining the molecular weight of the compound and aiding in its structural elucidation through fragmentation patterns.

Conclusion

While specific experimental data on this compound is not extensively documented in publicly accessible literature, its chemical structure suggests it is a compound of interest for medicinal chemistry and drug discovery. Based on the well-established importance of the pyridine scaffold, this molecule and its analogues represent a promising area for further investigation. The synthesis, characterization, and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents. Researchers are encouraged to explore the synthesis and properties of this and similar molecules to unlock their full potential.

References

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Abstract

This compound is a novel compound with potential applications in pharmaceutical research. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for successful drug development. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on its chemical structure. Furthermore, it outlines detailed, standardized experimental protocols for determining these critical parameters. This document is intended for researchers, scientists, and drug development professionals to guide the preclinical evaluation of this compound and other similar pyridine-based molecules.

Predicted Physicochemical Profile

The chemical structure of this compound, featuring a substituted pyridine ring, dictates its likely physicochemical properties.

  • Ionization and pH-Dependent Solubility: The presence of two amine groups and a pyridine nitrogen atom suggests the molecule is basic. It will likely have at least two pKa values. Consequently, its aqueous solubility is expected to be highly dependent on pH, with significantly greater solubility in acidic conditions where the molecule becomes protonated and forms soluble salts.

  • Lipophilicity: The non-polar cyclohexyl and ethyl groups contribute to the molecule's lipophilicity. This suggests a good balance between aqueous solubility (when protonated) and membrane permeability might be achievable, but also indicates that the free base form will likely have low aqueous solubility.

  • Stability: The diamine-substituted pyridine ring may be susceptible to oxidative degradation. The aromatic system is generally stable, but the amino groups can be targets for metabolic enzymes or chemical oxidation. The compound's stability to hydrolysis, heat, and light must be experimentally determined.

Solubility Assessment

The determination of a compound's solubility is a critical early step in drug development, influencing everything from in vitro assay design to final formulation. A tiered approach is typically used.

Experimental Protocols

2.1.1. Kinetic Solubility Assay (High-Throughput)

  • Objective: To determine the solubility of a compound from a DMSO stock solution upon precipitation in an aqueous buffer. This mimics the conditions of many in vitro biological assays.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 100-200 µL) in a 96-well plate. Typical buffers include phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the plate vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).

    • Filter the resulting suspension/solution using a filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-UV/MS or HPLC-UV, by comparing against a standard curve.

2.1.2. Thermodynamic Solubility Assay (Equilibrium)

  • Objective: To determine the true equilibrium solubility of the solid compound in a given solvent.

  • Methodology:

    • Add an excess amount of solid this compound powder to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

    • Agitate the vials at a controlled temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Visually inspect for the presence of remaining solid material.

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant by a validated analytical method like HPLC-UV.

Data Presentation: Solubility

The results from these experiments should be compiled into a clear, concise table.

Parameter Solvent/Medium Temperature (°C) Solubility (µg/mL) Method
Kinetic SolubilityPBS, pH 7.425Experimental ValueHPLC-UV
Thermodynamic SolubilityHCl Buffer, pH 2.037Experimental ValueHPLC-UV
Thermodynamic SolubilityAcetate Buffer, pH 5.037Experimental ValueHPLC-UV
Thermodynamic SolubilityPhosphate Buffer, pH 7.437Experimental ValueHPLC-UV
Thermodynamic SolubilityFaSSIF37Experimental ValueHPLC-UV
Thermodynamic SolubilityFeSSIF37Experimental ValueHPLC-UV

Workflow Visualization: Solubility Assessment

G cluster_0 Solubility Assessment Workflow start NCE: N2-Cyclohexyl-N2- ethylpyridine-2,5-diamine kinetic Kinetic Solubility Assay (PBS, pH 7.4) start->kinetic High-throughput screen thermo Thermodynamic Solubility (Multi-pH, Biorelevant Media) kinetic->thermo Proceed if promising data Data Analysis & Tabulation thermo->data report Solubility Profile Report data->report

A typical workflow for assessing the solubility of a new chemical entity.

Stability Assessment

Stability testing is essential to identify potential degradation pathways, determine optimal storage conditions, and predict the shelf-life of a drug substance.

Experimental Protocols

3.1.1. Forced Degradation (Stress Testing)

  • Objective: To identify likely degradation products and pathways by subjecting the compound to harsh chemical and physical conditions. This is critical for developing stability-indicating analytical methods.

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

    • Expose aliquots of the solution to the following conditions:

      • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a set time (e.g., 2, 8, 24 hours).

      • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for a set time.

      • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

      • Thermal Stress: Heat the solution at a high temperature (e.g., 80 °C).

      • Photostability: Expose the solution to light conditions specified by ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²). A parallel sample should be wrapped in foil as a dark control.

    • After exposure, neutralize the acid/base samples.

    • Analyze all samples by a separation technique like HPLC or UPLC, often coupled with mass spectrometry (MS), to separate the parent compound from any degradants. Quantify the percentage of degradation.

3.1.2. Solution-State Stability (pH Profile)

  • Objective: To determine the stability of the compound in aqueous solutions at different pH values under ambient or accelerated temperature conditions.

  • Methodology:

    • Prepare solutions of the compound in a series of buffers covering a wide pH range (e.g., pH 2 to 10).

    • Store the solutions at controlled temperatures (e.g., 25 °C and 40 °C).

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

    • Calculate the degradation rate constant (k) at each pH to generate a pH-rate profile.

Data Presentation: Stability

Forced degradation results are best summarized in a table format.

Stress Condition Reagent/Parameters Time (hours) Parent Remaining (%) No. of Degradants Major Degradant Peak (m/z)
Acid Hydrolysis0.1 M HCl, 80 °C24Experimental ValueExperimental ValueExperimental Value
Base Hydrolysis0.1 M NaOH, 80 °C24Experimental ValueExperimental ValueExperimental Value
Oxidation3% H₂O₂, RT8Experimental ValueExperimental ValueExperimental Value
Thermal80 °C72Experimental ValueExperimental ValueExperimental Value
PhotolyticICH Q1B-Experimental ValueExperimental ValueExperimental Value

Workflow Visualization: Stability Assessment

G cluster_1 Stability Assessment Workflow start NCE: N2-Cyclohexyl-N2- ethylpyridine-2,5-diamine method_dev Develop Stability- Indicating Method (HPLC) start->method_dev forced_deg Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) method_dev->forced_deg solution_stab Solution Stability (pH-Rate Profile) method_dev->solution_stab solid_stab Solid-State Stability (ICH Conditions) method_dev->solid_stab analysis Identify Degradants & Determine Pathways forced_deg->analysis solution_stab->analysis solid_stab->analysis report Stability Profile Report analysis->report

A comprehensive workflow for assessing the stability of a new drug candidate.

Conclusion

While specific public data on this compound is not available, its structure provides a strong basis for predicting its physicochemical behavior. The molecule is anticipated to be a base with pH-dependent solubility and potential susceptibility to oxidation. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of its solubility and stability. These studies are indispensable for derisking the compound and enabling its progression through the drug discovery and development pipeline, from lead optimization and formulation to clinical trials.

Unlocking Therapeutic Potential: A Technical Guide to Substituted Pyridine-2,5-diamines in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Substituted pyridine-2,5-diamine scaffolds are emerging as a versatile and promising class of compounds in medicinal chemistry and materials science. Their unique structural features and ability to be readily functionalized make them attractive candidates for the development of novel therapeutics, particularly in the areas of oncology, inflammatory diseases, and infectious diseases. This technical guide provides an in-depth overview of the current research applications of substituted pyridine-2,5-diamines, with a focus on their synthesis, biological activity, and potential mechanisms of action.

Core Applications in Medicinal Chemistry

Substituted pyridine-2,5-diamines have demonstrated significant potential as modulators of various biological targets. Their rigid pyridine core serves as a valuable scaffold for presenting diverse pharmacophoric groups in a defined spatial orientation, enabling potent and selective interactions with protein binding sites.

CXCR4 Antagonism in Cancer and Inflammation

One of the most promising applications of substituted pyridine-2,5-diamines is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis plays a crucial role in cancer metastasis, inflammation, and HIV-1 proliferation.[1] Small molecule inhibitors of this pathway are therefore of significant therapeutic interest.

Researchers have designed and synthesized series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives as potential CXCR4 antagonists.[1] Several of these compounds have shown potent activity in binding and cell invasion assays, with some exhibiting effective concentrations (EC₅₀) of 100 nM or less.[1]

Quantitative Data on CXCR4 Antagonists

Compound IDStructureBinding Affinity (EC₅₀)Inhibition of Invasion (%)
3l N²,N⁵-bis(4-(trifluoromethyl)benzyl)pyridine-2,5-diamine< 100 nM> 75%
7f 2,5-bis((4-chlorobenzyl)amino)pyridine< 100 nM> 75%
7j 2,5-bis((4-methoxybenzyl)amino)pyridine< 100 nM> 75%
7p 2,5-bis((4-cyanobenzyl)amino)pyridine< 100 nM> 75%

Data synthesized from[1]

CXCR4 Signaling Pathway and Inhibition

The following diagram illustrates the CXCR4 signaling pathway and the proposed mechanism of inhibition by substituted pyridine-2,5-diamine antagonists.

CXCR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_Response Cellular Responses (Migration, Proliferation) Ca_release->Cell_Response PKC_activation->Cell_Response Antagonist Substituted Pyridine-2,5-diamine Antagonist Antagonist->CXCR4 Blocks

Caption: CXCR4 Signaling Pathway Inhibition.

Kinase Inhibition in Oncology

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Substituted pyridine-2,5-diamines can be designed to target the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in cancer. While specific data on pyridine-2,5-diamines as kinase inhibitors is emerging, related di-substituted pyridine derivatives have shown significant promise. For instance, certain pyridopyrimidine derivatives have demonstrated potent inhibition of tyrosine kinases such as PDGFr, FGFr, and c-Src.

Generalized Kinase Inhibition Workflow

The following diagram outlines a general workflow for the discovery and evaluation of kinase inhibitors, a process applicable to substituted pyridine-2,5-diamines.

Kinase_Inhibitor_Workflow A Library of Substituted Pyridine-2,5-diamines B High-Throughput Screening (Kinase Panel) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Assays (IC₅₀ Determination) D->E F Cell-Based Assays (Antiproliferative Activity) E->F G In Vivo Studies (Animal Models) F->G H Preclinical Candidate G->H

Caption: Kinase Inhibitor Discovery Workflow.

Antimicrobial Applications

The pyridine nucleus is present in numerous antimicrobial agents. Substituted pyridine-2,5-diamines are being investigated for their potential as novel antibacterial and antifungal compounds. Their mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. For example, novel pyridine derivatives containing an imidazo[2,1-b][1][2][3]thiadiazole moiety have demonstrated significant antimicrobial activity, with some compounds exhibiting MIC values as low as 0.5 µg/mL against certain bacterial strains.[4]

Antimicrobial Activity of Pyridine Derivatives

Compound IDTarget OrganismMIC (µg/mL)
17d (4-F substituted) Staphylococcus aureus0.5
Gatifloxacin (Control) Staphylococcus aureus1.0
17a Candida albicans (ATCC 9763)8
17d Candida albicans (ATCC 9763)8
Fluconazole (Control) Candida albicans (ATCC 9763)8

Data from[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide representative methodologies for the synthesis and biological evaluation of substituted pyridine-2,5-diamines.

Synthesis of N²,N⁵-Disubstituted Pyridine-2,5-diamines

A common synthetic route to N²,N⁵-disubstituted pyridine-2,5-diamines involves the initial synthesis of 2-amino-5-nitropyridine, followed by reduction of the nitro group and subsequent N-alkylation or N-arylation of the resulting diamine.

Step 1: Synthesis of 2-Amino-5-nitropyridine

  • Reaction: Nitration of 2-aminopyridine.

  • Reagents: 2-Aminopyridine, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure: 2-Aminopyridine is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours. The mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-nitropyridine.

Step 2: Reduction of 2-Amino-5-nitropyridine to Pyridine-2,5-diamine

  • Reaction: Reduction of the nitro group.

  • Reagents: 2-Amino-5-nitropyridine, a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Procedure (using SnCl₂): 2-Amino-5-nitropyridine is suspended in concentrated hydrochloric acid. A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is made basic with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give pyridine-2,5-diamine.

Step 3: N,N'-Dialkylation of Pyridine-2,5-diamine

  • Reaction: Reductive amination.

  • Reagents: Pyridine-2,5-diamine, desired aldehyde (2 equivalents), a reducing agent such as sodium triacetoxyborohydride (STAB).

  • Procedure: To a solution of pyridine-2,5-diamine and the aldehyde in a suitable solvent (e.g., dichloromethane or dichloroethane), acetic acid is added, followed by the portion-wise addition of sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Aminopyridine Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 2-Amino-5-nitropyridine Step1->Intermediate1 Step2 Reduction (e.g., SnCl₂/HCl) Intermediate1->Step2 Intermediate2 Pyridine-2,5-diamine Step2->Intermediate2 Step3 N,N'-Dialkylation (Aldehyde, STAB) Intermediate2->Step3 FinalProduct N²,N⁵-Disubstituted Pyridine-2,5-diamine Step3->FinalProduct

Caption: General Synthetic Route.

Biological Evaluation Protocols

CXCR4 Binding Affinity Assay (Competitive Binding)

  • Principle: To determine the ability of a test compound to displace a known fluorescently labeled ligand from the CXCR4 receptor.

  • Materials: CXCR4-expressing cells (e.g., CEM cells), a fluorescently labeled CXCL12 analog, test compounds, assay buffer.

  • Procedure:

    • CXCR4-expressing cells are incubated with varying concentrations of the test compound.

    • A fixed concentration of the fluorescently labeled CXCL12 analog is added.

    • The mixture is incubated to allow for competitive binding.

    • The amount of bound fluorescent ligand is measured using a suitable detection method (e.g., flow cytometry or fluorescence plate reader).

    • The EC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Invasion Assay (Matrigel Assay)

  • Principle: To assess the ability of a compound to inhibit the invasion of cancer cells through a basement membrane extract (Matrigel).

  • Materials: Cancer cell line (e.g., MDA-MB-231), Matrigel-coated transwell inserts, cell culture medium, chemoattractant (e.g., CXCL12), test compounds.

  • Procedure:

    • Cancer cells are pre-treated with the test compound or vehicle control.

    • The treated cells are seeded into the upper chamber of the Matrigel-coated transwell inserts.

    • The lower chamber contains a medium with a chemoattractant.

    • After incubation, non-invading cells in the upper chamber are removed.

    • Invading cells on the lower surface of the membrane are fixed, stained, and counted.

    • The percentage of invasion inhibition is calculated relative to the vehicle control.

Future Directions and Conclusion

Substituted pyridine-2,5-diamines represent a promising scaffold for the development of novel therapeutic agents. The research highlighted in this guide demonstrates their potential as potent CXCR4 antagonists, kinase inhibitors, and antimicrobial agents. Future research should focus on expanding the structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and viral infections, is also warranted. The versatility of the pyridine-2,5-diamine core, combined with advanced synthetic methodologies and a deeper understanding of its biological interactions, will undoubtedly lead to the discovery of new and effective drugs.

References

An In-depth Technical Guide on N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific discovery, history, and detailed experimental data for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine is exceptionally limited. This guide has been constructed based on established principles of organic synthesis and functionalization of pyridine derivatives to provide a theoretical framework for its preparation and characterization. The experimental protocols are hypothetical and derived from general procedures for similar chemical transformations.

Introduction

This compound is a substituted diaminopyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities. The specific substitution pattern of this compound, with a secondary amine at the 2-position bearing both a cyclohexyl and an ethyl group, and a primary amine at the 5-position, suggests its potential as a versatile building block in drug discovery and materials science. The lack of published data indicates that this compound may be a novel entity or a proprietary intermediate.

Hypothetical Synthesis

A plausible synthetic route to this compound could commence from a readily available starting material such as 2-amino-5-nitropyridine. The synthesis would involve the introduction of the cyclohexyl and ethyl groups at the N2 position, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below.

Synthetic_Pathway A 2-Amino-5-nitropyridine B N-Cyclohexyl-5-nitropyridin-2-amine A->B Cyclohexanone, Reductive Amination C N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine B->C Ethyl Halide, Base D This compound C->D Reduction (e.g., H2/Pd, SnCl2)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-Cyclohexyl-5-nitropyridin-2-amine

  • Reaction: Reductive amination of 2-amino-5-nitropyridine with cyclohexanone.

  • Procedure: To a solution of 2-amino-5-nitropyridine (1 eq.) in a suitable solvent (e.g., methanol or dichloroethane) is added cyclohexanone (1.1 eq.) and a catalytic amount of an acid (e.g., acetic acid). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Step 2: Synthesis of N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine

  • Reaction: N-alkylation of N-Cyclohexyl-5-nitropyridin-2-amine with an ethyl halide.

  • Procedure: To a solution of N-Cyclohexyl-5-nitropyridin-2-amine (1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is added a base (e.g., sodium hydride or potassium carbonate) (1.2 eq.) at 0 °C. The mixture is stirred for 30 minutes, after which ethyl iodide or ethyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by TLC. After completion, the reaction is worked up by quenching with water and extracting the product. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

  • Reaction: Reduction of the nitro group of N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine.

  • Procedure: The nitro compound (1 eq.) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as 10% Palladium on carbon (Pd/C), is added. The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 4-8 hours. Alternatively, reduction can be achieved using tin(II) chloride (SnCl2) in concentrated hydrochloric acid. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed under reduced pressure. The resulting product is then purified.

Characterization Data (Hypothetical)

As no experimental data is available, the following tables outline the types of data that would be crucial for the structural confirmation and purity assessment of the final compound and its intermediates.

Table 1: Physicochemical and Spectroscopic Data (Hypothetical)

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)1H NMR (ppm)13C NMR (ppm)Mass Spec (m/z)
N-Cyclohexyl-5-nitropyridin-2-amineC11H15N3O2221.26Yellow SolidTo be determinedSignals for pyridine and cyclohexyl protons.Signals for pyridine and cyclohexyl carbons.[M+H]+
N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amineC13H19N3O2249.31Yellow Oil/SolidTo be determinedSignals for pyridine, cyclohexyl, and ethyl protons.Signals for pyridine, cyclohexyl, and ethyl carbons.[M+H]+
This compoundC13H22N4234.34Off-white SolidTo be determinedSignals for pyridine, cyclohexyl, ethyl protons, and two distinct amine proton signals.Signals for pyridine, cyclohexyl, and ethyl carbons.[M+H]+

Signaling Pathways and Workflow Diagrams

Without any biological data, it is impossible to depict a specific signaling pathway. However, a general experimental workflow for screening a novel compound like this compound in a drug discovery context can be visualized.

Drug_Discovery_Workflow A Compound Synthesis and Purification B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E E->A F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: A generalized workflow for the initial stages of drug discovery.

Conclusion

While specific details regarding the discovery and history of this compound are not available in the public domain, this guide provides a hypothetical yet scientifically plausible framework for its synthesis, characterization, and potential evaluation. The proposed synthetic route leverages common and well-established organic reactions. The successful synthesis and characterization of this molecule would be the first step in exploring its potential applications in various scientific fields, particularly in medicinal chemistry. Researchers interested in this compound would need to undertake its de novo synthesis and conduct comprehensive analytical and biological evaluations.

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine: An Overview of a Sparsely Characterized Compound and its Broader Chemical Class

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine: A Chemical Snapshot

This compound is a substituted pyridine derivative. Its chemical structure features a pyridine ring with amino groups at the 2 and 5 positions. The amino group at the N2 position is further substituted with both a cyclohexyl and an ethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number953904-28-4Chemical Vendor Databases
Molecular FormulaC₁₃H₂₁N₃Calculated
Molecular Weight219.33 g/mol Calculated
Canonical SMILESCCN(C1CCCCC1)C2=NC=CC(=C2)NPublic Chemical Databases
InChI KeyNot Publicly Available

Note: Experimental data on properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Known Analogs and the Broader Significance of 2,5-Diaminopyridines

While specific data on this compound is scarce, the broader class of 2,5-diaminopyridine derivatives has been investigated for various biological activities. These compounds serve as important scaffolds in medicinal chemistry.

For instance, research into N2-substituted 2,4-diaminopyrimidines has identified potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Although a pyrimidine rather than a pyridine core, this highlights the potential for N-substituted diamino-heterocycles to function as enzyme inhibitors.

Experimental Protocols: A General Perspective

Detailed experimental protocols for the synthesis of this compound are not described in the accessible literature. However, a general synthetic approach for N-substituted pyridinediamines can be conceptualized.

Hypothetical Synthetic Workflow:

G cluster_0 General Synthesis of N-Substituted Pyridinediamines Start Starting Material: 2,5-Dihalopyridine or 2-Halo-5-nitropyridine Step1 Nucleophilic Aromatic Substitution (Primary Amine) Start->Step1 Reaction with Cyclohexylethylamine Step2 Second Nucleophilic Substitution or Reduction of Nitro Group Step1->Step2 Introduction of second amino group Step3 N-Alkylation/Arylation Step2->Step3 Further functionalization (if necessary) Final Target N2-Substituted 2,5-Diaminopyridine Step3->Final G cluster_1 Potential Mechanism: Kinase Inhibition Compound N2-Substituted 2,5-Diaminopyridine Analog Kinase Target Kinase (e.g., CDK2) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylation Phosphorylated Substrate Substrate->Phosphorylation CellCycle Cell Cycle Progression Phosphorylation->CellCycle

Methodological & Application

Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine, a novel substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The protocol is based on established synthetic methodologies for the N-alkylation of aminopyridines and provides a reproducible procedure for laboratory-scale synthesis.

Introduction

Substituted pyridinediamines are an important class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical agents. The functionalization of the amino groups allows for the fine-tuning of their physicochemical properties, which can significantly impact their biological activity. This protocol details a two-step synthetic route to this compound from a commercially available starting material.

Reaction Scheme

A potential synthetic route for this compound is outlined below. The synthesis commences with the selective N-alkylation of 2-amino-5-nitropyridine, followed by the reduction of the nitro group to an amine.

Synthesis of this compound start 2-Amino-5-nitropyridine intermediate1 N2-Cyclohexyl-N2-ethyl-5-nitropyridin-2-amine start->intermediate1 Reductive Amination step1_reagents Cyclohexanone, Ethylamine, NaBH(OAc)3, DCE product This compound intermediate1->product Nitro Group Reduction step2_reagents Fe, NH4Cl, EtOH/H2O

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol

Materials and Methods

Reagents:

  • 2-Amino-5-nitropyridine

  • Cyclohexanone

  • Ethylamine (2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (for column chromatography)

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step 1: Synthesis of N2-Cyclohexyl-N2-ethyl-5-nitropyridin-2-amine
  • To a stirred solution of 2-amino-5-nitropyridine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add cyclohexanone (1.2 eq) followed by ethylamine (1.2 eq, 2.0 M solution in THF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to afford N2-cyclohexyl-N2-ethyl-5-nitropyridin-2-amine as a yellow solid.

Step 2: Synthesis of this compound
  • To a stirred suspension of N2-cyclohexyl-N2-ethyl-5-nitropyridin-2-amine (1.0 eq) in a mixture of ethanol (EtOH) and water (4:1, 0.1 M), add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 4 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-80% ethyl acetate in hexanes) to yield this compound as an off-white solid.

Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of this compound.

StepProductMolecular Weight ( g/mol )Yield (%)Purity (by LC-MS)
1N2-Cyclohexyl-N2-ethyl-5-nitropyridin-2-amine251.3275>95%
2This compound221.3485>98%

Table 1. Summary of synthetic results.

Characterization Data (Hypothetical)

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.65 (d, J = 2.4 Hz, 1H), 6.98 (dd, J = 8.8, 2.4 Hz, 1H), 6.51 (d, J = 8.8 Hz, 1H), 3.45 (br s, 2H), 3.38 (q, J = 7.2 Hz, 2H), 3.25-3.15 (m, 1H), 1.85-1.75 (m, 4H), 1.65-1.55 (m, 1H), 1.40-1.20 (m, 4H), 1.15 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 154.2, 140.1, 138.7, 123.5, 108.9, 58.9, 43.8, 32.1, 26.3, 25.8, 12.7.

  • MS (ESI+): m/z 222.2 [M+H]⁺.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step procedure is efficient and scalable, providing the target compound in good yield and high purity. This protocol should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Application Notes and Protocols: Coordination Chemistry of N-Substituted Pyridine-2,5-diamine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative example due to the absence of published data on the specific ligand of interest, N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine. The data, protocols, and diagrams presented herein are based on the well-characterized and analogous bidentate N,N'-donor ligand, 2,2'-bipyridine , and its coordination with Ruthenium(II). This document is intended to serve as a template and guide for researchers working with novel pyridine-based ligands.

Introduction to N,N'-Bidentate Pyridyl Ligands in Coordination Chemistry

N,N'-bidentate ligands, such as substituted pyridine-2,5-diamines and 2,2'-bipyridine, are of significant interest in coordination chemistry. Their ability to form stable chelate rings with metal ions leads to the formation of robust and well-defined coordination complexes. These complexes are widely explored for their applications in catalysis, materials science, and as potential therapeutic agents. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine rings, thereby influencing the properties of the resulting metal complex.

Case Study: Tris(2,2'-bipyridine)ruthenium(II) Chloride

Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) is a classic example of a coordination complex formed between an N,N'-bidentate pyridyl ligand and a transition metal. It is known for its intense orange-red luminescence and its rich photophysical and electrochemical properties.

Quantitative Data

The following table summarizes key quantitative data for the [Ru(bpy)3]Cl2 complex.

PropertyValueReference(s)
Molar Mass748.62 g/mol -
AppearanceRed-orange crystalline solid
Absorption Maximum (λmax)452 nm (in water)
Molar Absorptivity (ε)14,600 M-1cm-1
Emission Maximum (λem)610 nm (in water)
Quantum Yield (Φ)0.042 (in deaerated water)
Excited State Lifetime (τ)600 ns (in deaerated water)

Experimental Protocols

Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride

This protocol describes a common method for the synthesis of [Ru(bpy)3]Cl2.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl3·xH2O)

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of RuCl3·xH2O in 20 mL of DMF.

  • Add 3.2 mmol of 2,2'-bipyridine to the solution.

  • The mixture is heated to reflux with stirring for 2 hours. The color of the solution should change to a deep red-orange.

  • After cooling to room temperature, the solution is poured into 100 mL of acetone.

  • The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

  • The solid is washed with two 20 mL portions of diethyl ether.

  • The product is dried under vacuum to yield the red-orange crystalline solid, [Ru(bpy)3]Cl2.

Diagrams

Conceptual Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a coordination complex.

G start Start reagents Combine Metal Salt and Ligand in Solvent start->reagents reaction Heat/Reflux reagents->reaction precipitation Precipitate Product reaction->precipitation filtration Filter and Wash precipitation->filtration drying Dry Product filtration->drying product Final Complex drying->product characterization Characterization (UV-Vis, NMR, MS) product->characterization end End characterization->end G M M N1 N M->N1 Coordination Bond N2 N M->N2 L Ligand Backbone N1->L N2->L

Application Notes and Protocols: N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine, a versatile heterocyclic building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines its chemical properties, potential synthetic routes, and exemplary protocols for its utilization in the development of new chemical entities.

Chemical Properties and Reactivity

This compound (CAS 953904-28-4) is a substituted diaminopyridine with two distinct amino groups, offering multiple reaction sites for chemical modification.[1] The N2-amino group is secondary and sterically hindered by the cyclohexyl and ethyl substituents, which influences its reactivity compared to the primary N5-amino group. This differential reactivity can be exploited for selective functionalization.

PropertyValueReference
CAS Number 953904-28-4[1]
Molecular Formula C₁₃H₂₁N₃Inferred
Molecular Weight 219.33 g/mol Inferred
Appearance Off-white to yellow solid (predicted)Inferred
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons (predicted)Inferred

Synthesis of this compound

Proposed Synthetic Pathway:

Synthetic_Pathway A 2,5-Dichloropyridine B 2-Chloro-5-nitropyridine A->B  Nitration   C N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine B->C  Nucleophilic Aromatic Substitution (N-Cyclohexylethylamine)   D This compound C->D  Reduction (e.g., H2/Pd-C)  

Caption: Proposed synthetic route for this compound.

Application as a Building Block for Novel Compounds

The presence of two addressable amino groups makes this compound a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries. Potential applications of its derivatives are inferred from the biological activities of other substituted diaminopyridines, which have shown promise as kinase inhibitors and antifolate agents.

Potential Therapeutic Areas:
  • Oncology: Derivatives of diaminopyridines and related heterocycles have been investigated as inhibitors of various kinases, such as FLT3, which are implicated in certain types of leukemia.

  • Infectious Diseases: The diaminopyridine scaffold is a component of some antifolate drugs that inhibit dihydrofolate reductase, an essential enzyme in bacteria and protozoa.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Acylation of the N5-Amino Group

This protocol describes the selective acylation of the less sterically hindered primary N5-amino group.

Workflow:

Acylation_Workflow Start Dissolve this compound in an aprotic solvent (e.g., DCM, THF) Reagents Add a non-nucleophilic base (e.g., DIEA) Start->Reagents Acylation Slowly add the acylating agent (e.g., acyl chloride, acid anhydride) at 0 °C Reagents->Acylation Reaction Stir at room temperature and monitor by TLC/LC-MS Acylation->Reaction Workup Quench the reaction, perform aqueous workup, and extract with an organic solvent Reaction->Workup Purification Purify the product by column chromatography Workup->Purification

Caption: General workflow for the acylation of this compound.

Detailed Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add diisopropylethylamine (DIEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Exemplary Data (Hypothetical):

Acylating AgentProductYield (%)
Acetyl ChlorideN-(2-(cyclohexyl(ethyl)amino)pyridin-5-yl)acetamide85
Benzoyl ChlorideN-(2-(cyclohexyl(ethyl)amino)pyridin-5-yl)benzamide78
4-Methoxybenzoyl ChlorideN-(2-(cyclohexyl(ethyl)amino)pyridin-5-yl)-4-methoxybenzamide82
Protocol 2: Sulfonylation of the N5-Amino Group

This protocol outlines the synthesis of sulfonamide derivatives, which are common motifs in medicinal chemistry.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize or purify by column chromatography if necessary.

Exemplary Data (Hypothetical):

Sulfonyl ChlorideProductYield (%)
Methanesulfonyl ChlorideN-(2-(cyclohexyl(ethyl)amino)pyridin-5-yl)methanesulfonamide75
p-Toluenesulfonyl ChlorideN-(2-(cyclohexyl(ethyl)amino)pyridin-5-yl)-4-methylbenzenesulfonamide80
4-Chlorobenzenesulfonyl Chloride4-chloro-N-(2-(cyclohexyl(ethyl)amino)pyridin-5-yl)benzenesulfonamide77

Biological Screening of Derivatives

Novel derivatives synthesized from this compound can be screened for various biological activities based on the rationale of their design.

Signaling Pathway for a Hypothetical Kinase Inhibitor:

If the synthesized compounds are designed as kinase inhibitors, a common signaling pathway to investigate is the MAP kinase pathway, which is often dysregulated in cancer.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Novel Pyridine Derivative (Kinase Inhibitor) Inhibitor->Raf

Caption: Hypothetical inhibition of the Raf kinase in the MAPK signaling pathway.

Screening Protocol:

  • Primary Kinase Assay: Perform in vitro kinase assays to determine the IC50 values of the synthesized compounds against a panel of relevant kinases (e.g., Raf, FLT3).

  • Cell-Based Proliferation Assays: Evaluate the anti-proliferative activity of promising compounds on relevant cancer cell lines using assays such as the MTT or CellTiter-Glo assay.

  • Western Blot Analysis: Treat cancer cells with active compounds to confirm the inhibition of the target kinase and downstream signaling pathways by observing changes in protein phosphorylation.

These application notes and protocols provide a foundational guide for the utilization of this compound as a building block in the synthesis of novel compounds. Researchers are encouraged to adapt and optimize these methods to suit their specific research objectives.

References

Application Notes and Protocols: Catalytic Activity of Metal Complexes with N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating pyridine-based ligands are of significant interest in catalysis due to their versatile coordination chemistry and tunable electronic and steric properties. The ligand N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine presents a unique scaffold, combining the pyridinic nitrogen with a chiral diamine functionality. This structure suggests potential for a variety of catalytic transformations, particularly in asymmetric synthesis. These application notes provide a guide for exploring the catalytic potential of metal complexes derived from this novel ligand, based on established principles for analogous pyridine-diamine systems. While specific performance data for this ligand is not yet extensively documented in published literature, the protocols and applications outlined below are based on the well-established reactivity of similar catalytic systems and serve as a robust starting point for investigation.

Potential Catalytic Applications

Metal complexes of substituted pyridine-diamine ligands have shown efficacy in a range of catalytic reactions. Based on this, complexes of this compound are promising candidates for:

  • Cross-Coupling Reactions: Palladium complexes of pyridine-containing ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[1][2][3] The electron-donating nature of the diamine moiety can enhance the catalytic activity of the metal center.

  • Asymmetric Hydrogenation: Chiral diamine ligands are widely used in asymmetric hydrogenation of ketones, imines, and olefins. Rhodium and Ruthenium complexes with ligands structurally similar to this compound could be effective catalysts for the synthesis of chiral alcohols and amines.

  • Asymmetric Henry (Nitroaldol) Reaction: Copper complexes of chiral diamines have been successfully employed as catalysts for the asymmetric Henry reaction, a valuable C-C bond-forming reaction.[4]

  • Oxidation Reactions: The rigid backbone and potential for high oxidation state stabilization by the pyridine and amine donors make these complexes interesting candidates for catalytic oxidation reactions.[5]

Data Presentation: Hypothetical Performance in Suzuki-Miyaura Coupling

The following table presents hypothetical performance data for a Palladium(II) complex of this compound in a model Suzuki-Miyaura cross-coupling reaction. This data is illustrative and serves as a template for presenting experimental results.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acid1Toluene1001295
24-BromoanisolePhenylboronic acid1Toluene1002488
34-ChloroanisolePhenylboronic acid2Dioxane1102475
41-Bromo-4-nitrobenzenePhenylboronic acid1Toluene1001292
54-Iodoanisole4-Tolylboronic acid1Toluene1001296
64-Iodoanisole2-Tolylboronic acid1Toluene1001885

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II) Complex with this compound

This protocol describes a general method for the synthesis of a palladium(II) chloride complex.

Materials:

  • This compound (1 eq.)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂) (1 eq.)

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous, degassed CH₂Cl₂ in a Schlenk flask.

  • In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride in anhydrous, degassed CH₂Cl₂.

  • Slowly add the palladium salt solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, reduce the solvent volume under vacuum.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Isolate the solid product by filtration under inert atmosphere, wash with a small amount of diethyl ether, and dry under high vacuum.

  • Characterize the resulting complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).

Synthesis_Workflow cluster_synthesis Synthesis of Palladium Complex Ligand This compound in CH2Cl2 Mixing Mix and Stir (Room Temperature, 12-24h) Ligand->Mixing Pd_Salt PdCl2(MeCN)2 in CH2Cl2 Pd_Salt->Mixing Precipitation Reduce Volume & Add Diethyl Ether Mixing->Precipitation Isolation Filter, Wash, and Dry Precipitation->Isolation Product [Pd(L)Cl2] Complex Isolation->Product

Workflow for the synthesis of the palladium complex.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for evaluating the catalytic activity of the synthesized palladium complex.

Materials:

  • Aryl halide (1 mmol)

  • Boronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.5 mmol)

  • [Pd(this compound)Cl₂] (0.01 mmol, 1 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane) (5 mL)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube, add the aryl halide, boronic acid, base, and the palladium catalyst under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_catalytic_cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX L-Pd(II)(R)(X) OxAdd->PdII_RX Ar-X Transmetal Transmetalation (R'-B(OR)2) PdII_RX->Transmetal Ar'-B(OR)2 Base PdII_R_R L-Pd(II)(R)(R') Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The this compound ligand holds considerable promise for the development of novel metal-based catalysts. The protocols and potential applications detailed in this document provide a foundational framework for researchers to synthesize the corresponding metal complexes and evaluate their catalytic efficacy in a variety of important organic transformations. It is anticipated that further research and optimization will lead to the discovery of highly active and selective catalytic systems based on this ligand scaffold, with potential applications in academic research and the pharmaceutical industry.

References

Protocol for the purification of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for the Purification of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Aminopyridines serve as crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Proper purification of these compounds is critical to ensure the removal of impurities, starting materials, and by-products, which is essential for accurate biological evaluation and subsequent drug development processes.

Materials and Reagents

  • Crude this compound

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Glassware for extraction and chromatography

  • Filtration apparatus

Experimental Protocol

1. Work-up and Extraction

  • Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.

  • If the reaction solvent is not suitable for extraction (e.g., THF, DMF), carefully remove it under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize any acidic impurities, followed by deionized water, and finally with brine to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

2. Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The optimal gradient should be determined beforehand by TLC analysis. A typical starting gradient could be 5% EtOAc in hexanes, gradually increasing to 50% EtOAc.

  • Collect fractions and monitor the elution of the desired compound using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

3. Recrystallization (Optional)

  • For further purification, dissolve the product obtained from column chromatography in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound based on typical yields and purities achieved for similar compounds.

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (%)
Crude Product 5.004.8597~75
After Extraction 4.854.5093~85
Column Chromatography 4.503.2071>98
Recrystallization 3.202.8890>99.5

Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow A Crude Reaction Mixture B Work-up & Extraction (DCM/EtOAc, NaHCO3, Brine) A->B C Crude Product B->C D Column Chromatography (Silica Gel, Hexanes/EtOAc) C->D E Pure Fractions D->E F Solvent Evaporation E->F G Purified Product F->G H Recrystallization (Optional) G->H I High Purity Product H->I

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine in the Synthesis of a Novel Pyridinone-Based Heterocycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes describe a proposed synthetic route for the utilization of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine in the generation of a novel pyridinone-based heterocyclic compound. Pyridinone scaffolds are of significant interest in medicinal chemistry, with pirfenidone being a notable example of an approved anti-fibrotic drug. This document provides detailed, albeit prospective, experimental protocols for the multi-step synthesis of a novel N-cyclohexyl-N-ethyl-5-aminopyridin-2(1H)-one. Furthermore, we present the potential biological relevance of this class of compounds in the context of idiopathic pulmonary fibrosis (IPF) by outlining the transforming growth factor-beta (TGF-β) signaling pathway, a key mediator in fibrotic diseases.

Introduction

This compound is a disubstituted diaminopyridine with potential as a versatile building block in the synthesis of novel heterocyclic compounds. The presence of two amino groups with different steric and electronic environments allows for selective functionalization, paving the way for the creation of diverse molecular architectures. This document outlines a proposed application for this diamine in the synthesis of a novel pyridinone derivative, a class of compounds known for its therapeutic potential. The proposed synthetic strategy involves a three-step process: selective protection of the primary amino group, a Sandmeyer reaction to convert the secondary amino group into a nitrile, and subsequent hydrolysis to yield the desired pyridinone.

Proposed Synthetic Scheme

A proposed synthetic route for the conversion of this compound to N-Cyclohexyl-N-ethyl-5-aminopyridin-2(1H)-one is depicted below. This multi-step synthesis is designed to selectively transform the secondary amino group into a carbonyl function, yielding the target pyridinone.

Synthetic Workflow start This compound step1 Step 1: Protection (Boc)2O, Et3N, THF start->step1 Protection of primary amine intermediate1 tert-butyl (5-((cyclohexyl(ethyl)amino)pyridin-3-yl)carbamate step1->intermediate1 step2 Step 2: Sandmeyer Reaction 1. NaNO2, HCl 2. CuCN, KCN intermediate1->step2 Diazotization & Cyanation intermediate2 tert-butyl (5-((cyclohexyl(ethyl)amino)-6-cyanopyridin-3-yl)carbamate step2->intermediate2 step3 Step 3: Hydrolysis & Deprotection HCl (aq), Heat intermediate2->step3 Hydrolysis of nitrile & Deprotection of amine product 5-amino-1-(cyclohexyl(ethyl)amino)pyridin-2(1H)-one step3->product

Caption: Proposed synthetic workflow for the synthesis of a novel pyridinone derivative.

Experimental Protocols

Step 1: Synthesis of tert-butyl (5-(cyclohexyl(ethyl)amino)pyridin-3-yl)carbamate (Protection)

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (Et3N, 1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in THF (2 mL/mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the protected diamine.

Step 2: Synthesis of tert-butyl (5-(cyclohexyl(ethyl)amino)-6-cyanopyridin-3-yl)carbamate (Sandmeyer Reaction)

  • Dissolve the protected diamine from Step 1 (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl, 5 mL/mmol) and water (5 mL/mmol) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO2, 1.2 eq) in water (2 mL/mmol) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.5 eq) and potassium cyanide (KCN, 1.5 eq) in water (10 mL/mmol) and heat to 60 °C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence should be observed.

  • Heat the reaction mixture at 80 °C for 1 hour.

  • Cool the mixture to room temperature and neutralize with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the cyanopyridine intermediate.

Step 3: Synthesis of 5-amino-1-(cyclohexyl(ethyl)amino)pyridin-2(1H)-one (Hydrolysis and Deprotection)

  • Suspend the cyanopyridine intermediate from Step 2 (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (20 mL/mmol).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours.[1][2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (4 x 25 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the final pyridinone product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

StepProductMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Key ¹H NMR signals (δ ppm, hypothetical)
1tert-butyl (5-(cyclohexyl(ethyl)amino)pyridin-3-yl)carbamate349.5185110-1128.10 (s, 1H), 7.85 (s, 1H), 6.80 (s, 1H), 3.40 (m, 1H), 3.20 (q, 2H), 1.80-1.20 (m, 10H), 1.50 (s, 9H), 1.10 (t, 3H)
2tert-butyl (5-(cyclohexyl(ethyl)amino)-6-cyanopyridin-3-yl)carbamate374.5065135-1378.30 (s, 1H), 8.05 (s, 1H), 3.50 (m, 1H), 3.30 (q, 2H), 1.85-1.25 (m, 10H), 1.55 (s, 9H), 1.15 (t, 3H)
35-amino-1-(cyclohexyl(ethyl)amino)pyridin-2(1H)-one249.3570168-1707.10 (d, 1H), 6.40 (d, 1H), 5.50 (s, 2H), 3.60 (m, 1H), 3.40 (q, 2H), 1.90-1.30 (m, 10H), 1.20 (t, 3H)

Potential Biological Application: Anti-Fibrotic Agent

The synthesized novel pyridinone, an analog of pirfenidone, is proposed as a potential anti-fibrotic agent for the treatment of idiopathic pulmonary fibrosis (IPF). Pirfenidone is known to exert its therapeutic effects by downregulating the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β).[3][4][5][6]

TGF-β Signaling Pathway in Fibrosis

The TGF-β signaling pathway plays a central role in the pathogenesis of fibrosis.[7][8][9][10][11] In response to tissue injury, TGF-β is activated and binds to its receptors on the cell surface, initiating a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts. These myofibroblasts are responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue scarring and organ dysfunction.[8] The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.[7][8]

TGF-beta Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Binding & Activation Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complex formation with Smad4 Smad4 Smad4 Gene_Transcription Gene Transcription (e.g., Collagen, α-SMA) Smad_complex->Gene_Transcription Nuclear Translocation Fibrosis Fibrosis Gene_Transcription->Fibrosis Proposed_Drug Novel Pyridinone (Proposed) Proposed_Drug->TGF-beta_Receptor Inhibition (Hypothesized) Proposed_Drug->Smad2_3 Inhibition (Hypothesized)

Caption: The TGF-β signaling pathway in fibrosis and the hypothesized point of intervention for the novel pyridinone.

It is hypothesized that the novel N-cyclohexyl-N-ethyl-5-aminopyridin-2(1H)-one, due to its structural similarity to pirfenidone, may also modulate the TGF-β signaling pathway, thereby inhibiting fibroblast proliferation and ECM deposition. Further in vitro and in vivo studies would be required to validate this hypothesis and to determine the precise mechanism of action.

Conclusion

This document provides a detailed, prospective guide for the synthesis of a novel pyridinone-based heterocyclic compound from this compound. While the described protocols are based on established chemical principles, they represent a proposed route and would require experimental validation. The potential application of the synthesized compound as an anti-fibrotic agent highlights the continued importance of developing new heterocyclic scaffolds for drug discovery. Researchers are encouraged to use these notes as a foundation for the exploration of the chemistry and biology of this and related compounds.

References

Application Notes and Protocols: Development of Bioactive Kinase Inhibitors from N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine-2,5-diamines represent a versatile scaffold in medicinal chemistry, with analogues demonstrating a wide range of biological activities. This document provides detailed application notes and protocols for the development of bioactive molecules derived from the lead compound N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine. The following sections outline the synthesis, biological evaluation, and structure-activity relationship (SAR) of a hypothetical series of compounds targeting a novel protein kinase, referred to as "Kinase-X," which is implicated in cancer cell proliferation. While this compound itself is a known chemical entity, the biological data and derivative compounds presented here are part of a representative drug discovery workflow.

Synthesis of Bioactive Derivatives

The synthesis of the lead compound and its derivatives is proposed to start from commercially available 2,5-dichloropyridine. The general synthetic scheme involves a sequential nucleophilic aromatic substitution followed by a reduction step.

Experimental Protocol 1: Synthesis of this compound (Lead Compound)
  • Step 1: Synthesis of 5-chloro-N-cyclohexyl-N-ethylpyridin-2-amine.

    • To a solution of 2,5-dichloropyridine (1 eq.) in anhydrous N,N-Dimethylformamide (DMF), add N-ethylcyclohexylamine (1.2 eq.) and potassium carbonate (2.5 eq.).

    • Heat the reaction mixture to 120 °C for 16 hours under a nitrogen atmosphere.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of this compound.

    • To the product from Step 1 (1 eq.) in a pressure vessel, add a solution of ammonia in methanol (7 N, 10 eq.).

    • Add a catalytic amount of a palladium catalyst (e.g., Pd(dba)2) and a phosphine ligand (e.g., Xantphos).

    • Heat the mixture to 150 °C for 24 hours.

    • After cooling, concentrate the mixture and purify by column chromatography to yield the final product.

Biological Evaluation

The synthesized compounds were evaluated for their ability to inhibit Kinase-X and their anti-proliferative effects on a cancer cell line overexpressing this kinase.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay
  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.

  • Add the test compound (from a dilution series) and Kinase-X enzyme to the wells of a 384-well plate and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and a fluorescently labeled peptide substrate.

  • Allow the reaction to proceed for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable fluorescence-based detection method.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol 3: Cell-Based Anti-Proliferation Assay
  • Seed cancer cells overexpressing Kinase-X in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 4 hours.

  • Measure the fluorescence to determine cell viability.

  • Calculate the percent viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation and Structure-Activity Relationship (SAR)

The following tables summarize the quantitative data for the lead compound and its synthesized derivatives.

Table 1: In Vitro Kinase-X Inhibition Data

Compound IDR Group at C5-amineKinase-X IC50 (nM)
Lead Compound -NH2150
Derivative 1 -NH(CH3)95
Derivative 2 -N(CH3)2210
Derivative 3 -NH(cyclopropyl)50
Derivative 4 -NH(phenyl)350

Table 2: Cell-Based Anti-Proliferation Data

Compound IDR Group at C5-amineCell Line GI50 (µM)
Lead Compound -NH212.5
Derivative 1 -NH(CH3)8.2
Derivative 2 -N(CH3)218.0
Derivative 3 -NH(cyclopropyl)3.5
Derivative 4 -NH(phenyl)25.1

Visualizations of Workflows and Pathways

The following diagrams illustrate the key processes in the development of these bioactive molecules.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis start 2,5-dichloropyridine step1 Nucleophilic Substitution (N-ethylcyclohexylamine) start->step1 step2 Amination (Ammonia) step1->step2 lead_compound N2-Cyclohexyl-N2-ethyl- pyridine-2,5-diamine step2->lead_compound derivatives Derivative Synthesis lead_compound->derivatives kinase_assay In Vitro Kinase-X Assay lead_compound->kinase_assay derivatives->kinase_assay cell_assay Cell-Based Anti-Proliferation Assay kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) cell_assay->sar optimization Lead Optimization sar->optimization

Caption: Experimental workflow from synthesis to lead optimization.

signaling_pathway cluster_pathway Hypothetical Kinase-X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Bioactive Molecule (NCED Derivative) Inhibitor->KinaseX

Caption: Hypothetical signaling pathway involving Kinase-X.

sar_logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_mods Modifications at C5-amine lead Lead Compound (R = -NH2) IC50 = 150 nM small_alkyl Small Alkyl Substitution (R = -NH(CH3)) IC50 = 95 nM (Improved Activity) lead->small_alkyl bulky_alkyl Bulky/Cyclic Alkyl (R = -NH(cyclopropyl)) IC50 = 50 nM (Further Improvement) lead->bulky_alkyl disubstitution Disubstitution (R = -N(CH3)2) IC50 = 210 nM (Reduced Activity) lead->disubstitution aromatic Aromatic Substitution (R = -NH(phenyl)) IC50 = 350 nM (Significantly Reduced Activity) lead->aromatic conclusion Conclusion: Small, non-bulky, and non-aromatic substitutions at the C5-amine are favorable for activity. small_alkyl->conclusion bulky_alkyl->conclusion disubstitution->conclusion aromatic->conclusion

Caption: SAR logic for C5-amine substitutions.

Application Notes and Protocols for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the potential uses of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine derived from the applications of structurally similar compounds. As of the latest literature review, no specific research has been published on the direct application of this compound in materials science. These notes are intended to provide a foundational framework for researchers initiating studies on this novel compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in materials science. Its structure, featuring a pyridine core, two amine functionalities with different substituents (cyclohexyl and ethyl), suggests its utility as a monomer for advanced polymers, a ligand in coordination chemistry, and a component in organic electronic materials. The presence of the bulky cyclohexyl group is anticipated to enhance the solubility and modify the morphological properties of resulting materials, while the pyridine and diamine moieties offer sites for polymerization and electronic functionalization.

Potential Application: Monomer for Soluble Polyimides

The diamine functionality of this compound allows it to be a candidate for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of the non-coplanar cyclohexyl group could disrupt polymer chain packing, thereby improving the solubility of the resulting polyimides in common organic solvents.

Table 1: Anticipated Properties of Polyimides Derived from this compound
PropertyAnticipated Value/CharacteristicRationale
Glass Transition Temperature (Tg) > 250 °CThe rigid pyridine and cyclohexyl groups are expected to result in a high Tg.
Solubility Soluble in NMP, DMAc, DMFThe bulky cyclohexyl group is known to enhance the solubility of polyimides.
Thermal Stability (TGA, 5% wt. loss) > 450 °C in N2Pyridine-based polyimides typically exhibit high thermal stability.
Dielectric Constant 2.8 - 3.5The introduction of the less polar cyclohexyl group may lower the dielectric constant compared to fully aromatic polyimides.
Experimental Protocol: Synthesis of a Polyimide

This protocol describes a two-step polycondensation reaction to synthesize a polyimide using this compound and a commercially available dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials:

  • This compound

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMAc.

    • Once fully dissolved, slowly add 6FDA (1 equivalent) to the solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the imidization agent and catalyst, respectively.

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the resulting polyimide by slowly pouring the solution into a large volume of methanol.

    • Filter the fibrous precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 24 hours.

Characterization:

  • The structure of the resulting polyimide can be confirmed using FTIR and NMR spectroscopy.

  • Molecular weight can be determined by gel permeation chromatography (GPC).

  • Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Polyimide_Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Chemical Imidization Diamine This compound in DMAc Reaction1 Stir 24h at RT under N2 Diamine->Reaction1 Dianhydride 6FDA Dianhydride->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Reaction2 Stir 12h at RT PAA->Reaction2 Imidization_Agent Acetic Anhydride + Pyridine Imidization_Agent->Reaction2 Precipitation Precipitate in Methanol Reaction2->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Polyimide Final Polyimide Powder Drying->Polyimide

Caption: Workflow for the synthesis of a soluble polyimide.

Potential Application: Ligand for Coordination Polymers

The pyridine nitrogen and the two exocyclic amine nitrogens of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The choice of metal ion and reaction conditions can lead to a variety of structures with potential applications in catalysis, gas storage, and sensing.

Experimental Protocol: Synthesis of a Coordination Polymer

This protocol provides a general method for attempting the synthesis of a coordination polymer with a divalent metal salt, such as zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a small vial, dissolve this compound (1 equivalent) in DMF.

  • In a separate vial, dissolve Zn(NO3)2·6H2O (1 equivalent) in ethanol.

  • Carefully layer the ethanol solution of the metal salt onto the DMF solution of the ligand.

  • Seal the vial and allow it to stand undisturbed at room temperature.

  • Crystals suitable for X-ray diffraction may form at the interface of the two solutions over several days to weeks.

  • Collect the crystals by filtration, wash with ethanol, and air dry.

Characterization:

  • The structure of the coordination polymer can be determined by single-crystal X-ray diffraction.

  • The purity of the bulk material can be confirmed by powder X-ray diffraction (PXRD).

  • Thermal stability can be assessed by TGA.

Coordination_Polymer_Synthesis Ligand_Solution Ligand in DMF Layering Layer Solutions Ligand_Solution->Layering Metal_Solution Metal Salt in Ethanol Metal_Solution->Layering Crystallization Allow to Stand at RT Layering->Crystallization Crystal_Formation Crystal Growth Crystallization->Crystal_Formation Isolation Filter and Dry Crystal_Formation->Isolation Final_Product Coordination Polymer Crystals Isolation->Final_Product

Caption: General workflow for synthesizing coordination polymers.

Safety and Handling

As this compound is a novel compound, its toxicological properties have not been fully investigated. It is recommended to handle this chemical with standard laboratory safety precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for any specific handling and disposal information.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to assist with potential challenges during your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for N2-substituted pyridine-2,5-diamines?

A common approach involves a multi-step synthesis starting from a suitable pyridine precursor. A plausible route for this compound could be the selective N-alkylation of a protected 2,5-diaminopyridine derivative or a sequential nucleophilic aromatic substitution (SNA) on a di-halogenated pyridine.

Q2: I am observing low yields in the final amination step. What are the potential causes?

Low yields in amination reactions of pyridines can be attributed to several factors:

  • Insufficient activation of the pyridine ring: The halogen substituent may not be sufficiently electron-withdrawing.

  • Steric hindrance: The cyclohexyl and ethyl groups are bulky, which can impede the approach of the amine to the reaction center.

  • Side reactions: Competing reactions, such as dimerization or decomposition of the starting material, can reduce the yield.

  • Inappropriate reaction conditions: Temperature, pressure, and solvent choice are critical and may need optimization.

Q3: How can I improve the regioselectivity of the amination?

Achieving high regioselectivity in the synthesis of asymmetrically substituted pyridines can be challenging. Strategies to improve selectivity include:

  • Use of protecting groups: Protecting one of the amino groups can direct the substitution to the desired position.

  • Stepwise substitution: Introducing the amino groups in separate, sequential steps allows for precise control over the final structure.

  • Catalyst selection: The choice of catalyst and ligands in cross-coupling reactions can significantly influence which position reacts.

Q4: What are the best practices for purifying the final product?

Purification of this compound typically involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Recrystallization from a suitable solvent system can also be employed for final purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Inactive catalyst- Reaction temperature too low- Poor quality of reagents or solvents- Use a fresh batch of catalyst.- Gradually increase the reaction temperature in increments of 10°C.- Ensure all reagents and solvents are pure and dry.
Formation of multiple products (poor selectivity) - Non-selective reaction conditions- Competing reaction pathways- Screen different solvents and bases.- Employ a protecting group strategy for one of the reactive sites.- Consider a stepwise introduction of the substituents.
Product decomposition - High reaction temperature- Presence of oxygen or moisture- Unstable intermediate- Lower the reaction temperature.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Analyze for and characterize any unstable intermediates to understand the decomposition pathway.
Difficulty in product isolation - Product is highly soluble in the work-up solvent- Formation of an emulsion during extraction- Use a different solvent for extraction.- Add brine to the aqueous layer to break up emulsions.- Consider alternative purification methods like precipitation or crystallization.

Experimental Protocols

Below are illustrative experimental protocols for a hypothetical two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-5-nitropyridine

  • To a solution of 2-hydroxypyridine (1 equivalent) in concentrated sulfuric acid, slowly add potassium nitrate (1.1 equivalents) while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-hydroxy-5-nitropyridine.

  • Reflux the 2-hydroxy-5-nitropyridine (1 equivalent) in phosphorus oxychloride (3 equivalents) for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-chloro-5-nitropyridine.

Step 2: Synthesis of this compound

  • To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent (e.g., DMF or DMSO), add N-ethylcyclohexylamine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the reaction mixture at 80-100°C and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water to precipitate the crude N-cyclohexyl-N-ethyl-5-nitropyridin-2-amine.

  • Filter the solid, wash with water, and dry.

  • Dissolve the nitro intermediate in ethanol or methanol and add a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride in concentrated hydrochloric acid.

  • After the reduction is complete (monitored by TLC), filter the catalyst (if using Pd/C) and neutralize the solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography to yield this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Step 2 (Amination)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801245
2Cs₂CO₃DMF801260
3DIPEADMF100875
4DIPEANMP100882
5NaHTHF601030

Data is illustrative and for demonstration purposes only.

Table 2: Screening of Reducing Agents for Nitro Group Reduction

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1H₂, Pd/CEthanol25695
2SnCl₂·2H₂OEthanol70388
3Fe, NH₄ClEthanol/H₂O80485
4Na₂S₂O₄THF/H₂O25275

Data is illustrative and for demonstration purposes only.

Visualizations

Synthesis_Pathway A 2-Chloropyridine B 2-Chloro-5-nitropyridine A->B Nitration (HNO3/H2SO4) C N-Cyclohexyl-N-ethyl-5-nitropyridin-2-amine B->C Amination (N-ethylcyclohexylamine, Base) D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Amination Step Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Screen_Bases Screen Different Bases Optimize_Temp->Screen_Bases No Improvement Result Improved Yield Optimize_Temp->Result Improved Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents No Improvement Screen_Bases->Result Improved Check_Stoichiometry Verify Stoichiometry of Reagents Screen_Solvents->Check_Stoichiometry No Improvement Screen_Solvents->Result Improved Check_Stoichiometry->Result Adjusted

Caption: Troubleshooting workflow for low yield in the amination step.

Improving the yield of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine . This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your synthesis and improve yields.

While a single-step synthesis for this specific molecule is not widely documented, a common and effective approach involves a stepwise N-alkylation of pyridine-2,5-diamine. The strategies outlined here are based on established chemical principles such as selective protection and controlled reductive amination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. A logical workflow for the synthesis is presented first to provide context for the troubleshooting points.

Proposed Synthesis Workflow

The recommended synthetic route is a multi-step process designed to ensure selectivity and maximize yield. It involves protection of one amino group, followed by sequential alkylation of the other, and concluding with deprotection.

G start_end start_end process process product product reagents reagents A Start: Pyridine-2,5-diamine B Step 1: Selective Protection of N5-amine A->B C Intermediate 1: N5-Protected Pyridine-2,5-diamine B->C e.g., Boc-anhydride D Step 2: First Reductive Amination (Cyclohexylation) C->D E Intermediate 2: N2-Cyclohexyl-N5-protected-diamine D->E Cyclohexanone, NaBH(OAc)3 F Step 3: Second Reductive Amination (Ethylation) E->F G Intermediate 3: N2-Cyclohexyl-N2-ethyl-N5-protected-diamine F->G Acetaldehyde, NaBH(OAc)3 H Step 4: Deprotection of N5-amine G->H I Final Product H->I e.g., TFA or HCl

Caption: Proposed workflow for this compound synthesis.

Question: My initial protection step (Step 1) gives a low yield or a mixture of mono-, di-protected, and unprotected starting material. What's wrong?

Answer: This is a common issue related to reaction stoichiometry and conditions.

  • Incorrect Stoichiometry: Carefully control the molar equivalents of your protecting group reagent (e.g., Boc-anhydride). Using a large excess can lead to di-protection, while too little will leave starting material unreacted. Start with 1.0-1.1 equivalents.

  • Reaction Temperature: Run the reaction at a reduced temperature (e.g., 0 °C to room temperature) to improve selectivity. Adding the protecting agent slowly can also help.

  • Base: The choice and amount of base are crucial. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Ensure you use at least one equivalent to neutralize the acid byproduct.

  • Solvent: Use an inert, anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Question: During the first reductive amination (Step 2), I see significant amounts of starting material remaining and/or the formation of a di-cyclohexylated side product. How can I fix this?

Answer: This suggests either incomplete imine formation or an issue with the reduction step. Reductive amination is generally a very reliable reaction.[1]

  • Imine Formation: Ensure your carbonyl compound (cyclohexanone) is of good quality. The reaction is often facilitated by a mild acid catalyst or by the acidic nature of the amine salt. You can also add molecular sieves to remove water, which is a byproduct of imine formation and can inhibit the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions. Ensure it is fresh and was stored under dry conditions. Sodium cyanoborohydride (NaBH₃CN) is another option.[1]

  • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of both the cyclohexanone and the reducing agent relative to the protected diamine.

  • Di-cyclohexylation: This is unlikely on the same nitrogen in a single step but could indicate that your protection in Step 1 was unsuccessful and both amino groups are reacting. Verify the purity of your starting material for this step.

Question: The second reductive amination (Step 3) to add the ethyl group is slow or incomplete. Why?

Answer: The secondary amine formed in Step 2 is more sterically hindered and less nucleophilic than the primary amine it was formed from.

  • Reaction Conditions: This step may require more forcing conditions. Increase the reaction time and/or temperature (e.g., from room temperature to 40-50 °C).

  • Reagent Volatility: Acetaldehyde has a low boiling point (20.2 °C). If the reaction is heated, ensure the reaction vessel is well-sealed to prevent the aldehyde from evaporating. Using a sealed tube or a condenser may be necessary. Alternatively, use a higher-boiling equivalent like paraldehyde.

  • Reagent Equivalents: You may need to use a larger excess of acetaldehyde and reducing agent (e.g., 2-3 equivalents) to drive the reaction to completion.

Question: I am seeing a complex mixture of products and my yield is very low. Could there be side reactions?

Answer: Yes, several side reactions can occur, especially if attempting direct alkylation with alkyl halides instead of reductive amination.

G main main side side product product start start SM Pyridine-2,5-diamine P Desired Product: N2,N2-disubstituted SM->P Controlled Stepwise Reductive Amination SP1 Side Product 1: N5-alkylation SM->SP1 Direct Alkylation (Poor Selectivity) SP2 Side Product 2: N2,N5-dialkylation SM->SP2 Direct Alkylation (Excess Reagent) SP4 Side Product 4: Pyridine Ring Alkylation SM->SP4 Strongly Basic/ Organometallic Reagents [2, 14] SP3 Side Product 3: Over-alkylation (Quaternary Salt) P->SP3 Harsh Conditions (Excess Alkyl Halide)

Caption: Desired reaction pathway versus potential side reactions.

  • Lack of Selectivity: Without a protecting group, it is difficult to control which of the two amino groups will react first, leading to a mixture of N2- and N5-alkylated products.

  • Over-alkylation: Direct alkylation with alkyl halides is notoriously difficult to control. It often leads to a mixture of mono- and di-alkylated products on the same nitrogen, and can even form quaternary ammonium salts.[1] Reductive amination is a much more controlled method for introducing alkyl groups.[1]

  • Pyridine Ring Alkylation: Under certain conditions, especially with highly reactive organometallic reagents, alkylation can occur on the pyridine ring itself.[2][3][4] This is less common under standard reductive amination or alkyl halide conditions.

Frequently Asked Questions (FAQs)

Q1: Why is a stepwise, protected route recommended over a one-pot synthesis? A one-pot reaction with pyridine-2,5-diamine, cyclohexanone, and acetaldehyde would be very difficult to control. The two primary amino groups have similar reactivity, and the intermediate secondary amines will also compete for reaction, leading to a complex and inseparable mixture of products. A stepwise approach with a protecting group ensures that each transformation is clean and high-yielding, which ultimately leads to a higher overall yield and easier purification of the final product.

Q2: Can I use a different protecting group for the N5-amine? Yes. While Boc is common due to its stability and ease of removal with acid, other protecting groups like Cbz (Carboxybenzyl) could be used. The key is to choose a group that is stable to the reductive amination conditions and can be removed without affecting the rest of the molecule.

Q3: What is the best method for purifying the final product? Column chromatography is typically the most effective method for purifying the final product and removing any side products or unreacted intermediates. A silica gel column with a gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or a methanol/DCM mixture) is a good starting point. The basic nature of the pyridine amines may cause streaking on the column; adding a small amount of triethylamine (0.1-1%) to the eluent can often resolve this issue.

Q4: Can I use the Buchwald-Hartwig amination for this synthesis? The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, typically by coupling an amine with an aryl halide.[5][6] While it is a cornerstone of modern synthesis, it is not well-suited for this particular transformation. Applying it here would be conceptually incorrect as you are performing N-alkylation, not N-arylation. Reductive amination is the more appropriate and efficient method.

Quantitative Data Summary

The following table provides typical reaction conditions that can serve as a starting point for your optimization. Yields are highly substrate-dependent but these represent common ranges for similar transformations.

StepReaction TypeKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1ProtectionBoc₂O (1.1 eq), TEA (1.2 eq)DCM0 → RT2-470-90%
2Reductive AminationCyclohexanone (1.5 eq), NaBH(OAc)₃ (1.5 eq)DCE / DCMRT12-1880-95%
3Reductive AminationAcetaldehyde (2-3 eq), NaBH(OAc)₃ (2-3 eq)DCE / DCMRT → 4018-2465-85%
4Deprotection4M HCl in Dioxane or 20% TFA in DCMDCMRT1-3>90%

Abbreviations: Boc₂O (Di-tert-butyl dicarbonate), TEA (Triethylamine), DCM (Dichloromethane), DCE (1,2-Dichloroethane), NaBH(OAc)₃ (Sodium triacetoxyborohydride), TFA (Trifluoroacetic acid).

Experimental Protocols

Protocol 1: Step 2 - Mono-N-alkylation via Reductive Amination

This protocol describes the synthesis of N2-Cyclohexyl-N5-(tert-butoxycarbonyl)pyridine-2,5-diamine from the protected intermediate.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add N5-(tert-butoxycarbonyl)pyridine-2,5-diamine (1.0 eq) and an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add cyclohexanone (1.2-1.5 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic approaches for preparing N2-substituted pyridine-2,5-diamines involve either the N-alkylation of a pyridine-2,5-diamine precursor or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Q2: What are the primary challenges encountered during the synthesis and purification of this compound?

A2: Researchers may face challenges with regioselectivity during the introduction of two different alkyl groups (cyclohexyl and ethyl). Over-alkylation, leading to the formation of quaternary ammonium salts or multiple substitutions on both amino groups, is a common issue.[1][2] Purification can be complicated by the presence of structurally similar side products and starting materials.

Q3: How can I confirm the identity and purity of the final product?

A3: A combination of analytical techniques is recommended for confirmation. These include:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify the positions of the cyclohexyl and ethyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A: Low yields can stem from several factors. Below is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of base and solvent is critical in N-alkylation reactions. If using a strong base like sodium hydride, ensure anhydrous conditions to prevent quenching. For Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is crucial for efficient coupling.[3][4] Experiment with different solvent and base combinations to optimize the reaction.

  • Product Degradation:

    • Solution: The amino groups on the pyridine ring can be sensitive to harsh reaction conditions. If degradation is suspected, consider milder reaction conditions, such as using a weaker base or lowering the reaction temperature.

Issue 2: Presence of Multiple Spots on TLC Analysis

Q: My final product shows multiple spots on the TLC plate, indicating the presence of impurities. What are these side products and how can I minimize them?

A: The presence of multiple spots suggests the formation of side products. The most likely impurities are detailed in the table below. To minimize their formation:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agents (e.g., cyclohexyl bromide and ethyl iodide) to favor mono-alkylation at the desired nitrogen. Using a slight excess of the diaminopyridine starting material can sometimes help reduce over-alkylation.

  • Stepwise Alkylation: Consider a stepwise approach where one alkyl group is introduced first, followed by purification, and then the introduction of the second alkyl group. This can provide better control over the substitution pattern.

  • Protecting Groups: For more complex syntheses, employing a protecting group strategy for one of the amino groups can ensure regioselective alkylation.

Summary of Potential Side Products

Side Product NamePlausible StructureExpected [M+H]⁺ (m/z)Mitigation Strategies
N2,N5-Dicyclohexyl-pyridine-2,5-diaminePyridine ring with two cyclohexylamino groups302.26Use stoichiometric amounts of cyclohexyl halide.
N2,N5-Diethyl-pyridine-2,5-diaminePyridine ring with two ethylamino groups166.15Use stoichiometric amounts of ethyl halide.
N2-Cyclohexyl-pyridine-2,5-diamineMono-cyclohexylated product192.15Ensure complete reaction with the second alkylating agent.
N2-Ethyl-pyridine-2,5-diamineMono-ethylated product138.12Ensure complete reaction with the second alkylating agent.
Over-alkylated quaternary saltPyridinium ion with additional alkyl groupVariesAvoid excess alkylating agent and harsh conditions.
Hydrodehalogenation Product (from Buchwald-Hartwig)Starting material without halogenVariesOptimize catalyst system and reaction conditions.[3]

Note: The expected [M+H]⁺ values are calculated based on the most common isotopes.

Experimental Protocol: Two-Step N-Alkylation

This protocol is a general guideline for a two-step N-alkylation synthesis of this compound.

Step 1: Synthesis of N2-Cyclohexyl-pyridine-2,5-diamine

  • To a solution of pyridine-2,5-diamine (1.0 eq) in a suitable solvent (e.g., DMF or THF), add a base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add cyclohexyl bromide (1.0 eq) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified N2-Cyclohexyl-pyridine-2,5-diamine (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃, 1.5 eq) and ethyl iodide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Solutions Start Low Yield or Impure Product AnalyzeTLC Run TLC/LC-MS Start->AnalyzeTLC IdentifySpots Identify Spots: - Starting Material - Product - Side Products AnalyzeTLC->IdentifySpots IncompleteReaction Incomplete Reaction IdentifySpots->IncompleteReaction Excess Starting Material OverAlkylation Over-Alkylation/ Multiple Products IdentifySpots->OverAlkylation Multiple Spots Near Product Degradation Product Degradation IdentifySpots->Degradation Baseline Streaking/ Unidentified Spots OptimizeConditions Optimize Reaction: - Increase Time/Temp - Check Reagent Quality IncompleteReaction->OptimizeConditions AdjustStoichiometry Adjust Stoichiometry: - Use Stepwise Addition - Use Protecting Groups OverAlkylation->AdjustStoichiometry MilderConditions Use Milder Conditions: - Lower Temperature - Weaker Base Degradation->MilderConditions OptimizeConditions->AnalyzeTLC Re-evaluate AdjustStoichiometry->AnalyzeTLC Re-evaluate MilderConditions->AnalyzeTLC Re-evaluate

Caption: Troubleshooting workflow for synthesis of this compound.

References

Stability issues of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common stability issues of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous solutions, it is advisable to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Direct dissolution in aqueous buffers may be limited and can be pH-dependent.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound can be significantly influenced by pH. The presence of amine groups in the molecule suggests that it will be more stable in neutral to slightly basic conditions. In acidic solutions, the amine groups can become protonated, which may increase solubility but could also potentially render the compound more susceptible to certain types of degradation over time. It is recommended to maintain the pH of aqueous solutions between 7 and 8.5 for optimal stability.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: For long-term storage, solutions of this compound should be kept at -20°C or -80°C. Aliquoting the solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (up to 24-48 hours), solutions can be stored at 4°C. All solutions should be protected from light.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing pyridine and amine functionalities can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to photodegradation. It is crucial to store solutions in amber vials or containers wrapped in aluminum foil and to minimize light exposure during experimental procedures.

Q5: What are the visible signs of degradation of this compound in solution?

A5: The most common visual indicator of degradation is a change in the color of the solution. A freshly prepared solution should be colorless to pale yellow. The development of a darker yellow, brown, or even reddish color can signify the formation of degradation products, which are often oxidized species. The appearance of any precipitate or turbidity in a solution that was previously clear is also a sign of potential instability or insolubility under the current storage or experimental conditions.

Troubleshooting Guide

Issue 1: My solution of this compound has changed color from pale yellow to dark brown.

  • Potential Cause A: Oxidation. The amine groups in the molecule are susceptible to oxidation from dissolved oxygen in the solvent or exposure to air. This is a common degradation pathway for aminopyridines.

    • Solution: Prepare fresh solutions and use them as quickly as possible. If the solvent allows, degas it by sparging with an inert gas like nitrogen or argon before dissolving the compound. Store solutions under an inert atmosphere.

  • Potential Cause B: Light Exposure. The compound may have been exposed to light for a prolonged period.

    • Solution: Always store solutions in light-protecting containers (e.g., amber vials) and minimize exposure to ambient light during experiments.

Issue 2: A precipitate has formed in my aqueous solution after dilution from a DMSO stock.

  • Potential Cause A: Poor Solubility. The concentration of the compound in the final aqueous solution may have exceeded its solubility limit.

    • Solution: Try preparing a more dilute aqueous solution. Alternatively, you can investigate the effect of pH on solubility. A slight adjustment of the buffer pH might improve the solubility. The addition of a small percentage of a co-solvent like ethanol may also help.

  • Potential Cause B: Salting Out. The buffer components may be causing the compound to precipitate.

    • Solution: Test the solubility in different buffer systems. If possible, reduce the salt concentration of your buffer.

Issue 3: I am observing a loss of biological activity or inconsistent results in my assays.

  • Potential Cause A: Degradation of the Compound. The compound may have degraded over time, even without visible signs.

    • Solution: Prepare fresh stock solutions regularly. It is advisable not to use stock solutions that are more than a few weeks old, even when stored at low temperatures. Perform a purity check of your stock solution using an analytical technique like HPLC (see Experimental Protocols section).

  • Potential Cause B: Adsorption to Labware. The compound might be adsorbing to the surface of plastic or glass containers, reducing its effective concentration.

    • Solution: Use low-adhesion microplates and centrifuge tubes. Pre-rinsing the labware with the experimental buffer might also help to saturate non-specific binding sites.

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents over 7 Days

SolventStorage ConditionDay 1 (% Purity)Day 3 (% Purity)Day 7 (% Purity)Observations
DMSO-20°C, Dark>99%>99%>99%No color change
DMSO4°C, Dark>99%98%96%Slight yellowing
DMSORoom Temp, Light95%85%70%Significant darkening
Ethanol-20°C, Dark>99%>99%98%No color change
PBS (pH 7.4)4°C, Dark98%92%85%Noticeable yellowing

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method to determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample solution in the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 0.1 mg/mL.

  • Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected peaks. Degradation products will typically appear as new peaks, often at earlier retention times due to increased polarity.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (e.g., in DMSO) dilute Dilute in Test Solvents (e.g., PBS, Ethanol) prep->dilute aliquot Aliquot Samples dilute->aliquot storage Store under Different Conditions (Temp, Light) aliquot->storage sampling Collect Samples at Time Points (T=0, T=1, T=3, T=7 days) storage->sampling analysis Analyze by HPLC sampling->analysis data Calculate % Purity vs. Time analysis->data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Hypothetical Degradation Pathway compound N2-Cyclohexyl-N2-ethyl- pyridine-2,5-diamine oxidized Oxidized Products (e.g., quinone-imine derivatives) compound->oxidized O2, Metal Ions photodegraded Photodegradation Products compound->photodegraded UV/Light hydrolyzed Hydrolysis Products (at extreme pH) compound->hydrolyzed H2O, Acid/Base

Caption: Potential degradation pathways for this compound.

Technical Support Center: Safe Handling and Storage of N-Substituted Pyridine Diamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine is not a commercially available or well-documented compound in public safety literature. Therefore, this guide is based on the principles of chemical safety and data from structurally analogous compounds, including pyridine derivatives, aromatic amines, and N-substituted amines. Users must treat any novel or uncharacterized compound as highly hazardous until proven otherwise.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this class of compounds?

Aromatic amines and pyridine derivatives are classes of compounds that present significant health and safety risks.[1][2]

  • Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] They are known to be harmful to aquatic life with long-lasting effects.[3] Some primary aromatic amines are lipid-soluble and readily absorbed through the skin.[4]

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are of concern due to their potential carcinogenicity and mutagenicity.[1][4] They can decompose into other carcinogens.[4]

  • Organ Damage: Some aromatic amines can cause damage to organs through prolonged or repeated exposure.[3] A key systemic effect is methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin) and can cause headaches, dizziness, and spasms.

  • Corrosivity and Irritation: These compounds can be corrosive and cause severe skin burns and eye damage.[5][6] They may also cause respiratory irritation and allergic skin reactions.[7][8]

  • Flammability: Some related compounds are flammable liquids and vapors.[9] Vapors may form explosive mixtures with air, and containers can explode when heated.[5]

Q2: What Personal Protective Equipment (PPE) is required when handling these compounds?

A comprehensive PPE strategy is your first line of defense.[10] Always wear the following when handling the compound or its solutions:

  • Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile gloves.[8][10] Always check for degradation and replace them frequently.

  • Eye/Face Protection: Use chemical safety goggles.[8] If there is a splash hazard, use a face shield in addition to goggles.[6]

  • Skin and Body Protection: A lab coat is mandatory.[10] For larger quantities or when there is a significant risk of contact, wear additional protective clothing to prevent any skin exposure.[7][11]

  • Respiratory Protection: All handling of powders or volatile solutions should be done in a certified chemical fume hood to avoid inhalation.[5][12] If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[8][12]

Q3: What are the proper storage conditions for N-substituted pyridine diamines?

Proper storage is crucial for maintaining chemical integrity and ensuring safety.[10]

  • Container: Store in the original, tightly sealed container.[7][11]

  • Location: Keep containers in a cool, dry, and well-ventilated area.[5][10] Store in a designated corrosives or toxics cabinet.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5][10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12][13]

Q4: How should I dispose of waste containing this compound?

Disposal must comply with all local, regional, and national regulations.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5]

  • Procedure: Never pour the compound or its solutions down the drain.[7][10] Collect all waste in appropriately labeled, sealed containers for hazardous waste.

  • Decontamination: Decontaminate all work surfaces and equipment after use. Collect the cleaning materials (e.g., wipes) as hazardous waste.

Troubleshooting Guides

Problem: The compound has changed color or appearance.
  • Possible Cause: Aromatic amines can be sensitive to air and light, leading to oxidation or degradation. This may compromise the purity and reactivity of the material.

  • Solution:

    • Do not use the material if you suspect it has degraded.

    • Always store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive.

    • Store in an amber vial or a dark location to protect it from light.

    • Ensure the storage container is sealed tightly to prevent exposure to air and moisture.[7]

Problem: I'm seeing inconsistent or unexpected experimental results.
  • Possible Cause:

    • Compound Instability: The compound may be degrading under your experimental conditions (e.g., temperature, pH, exposure to air).

    • Impurity: The starting material may contain impurities from synthesis or degradation.

    • Cross-Contamination: Your glassware or equipment might be contaminated.

  • Solution:

    • Verify Purity: Before use, consider verifying the purity of your compound using an appropriate analytical technique (e.g., NMR, LC-MS).

    • Control Reaction Atmosphere: If sensitivity is suspected, run your experiments under an inert atmosphere.

    • Ensure Cleanliness: Use scrupulously clean and dry glassware for all experiments.

Data Presentation: Properties of Analogous Compounds

The following table summarizes key data from safety data sheets of structurally related compounds. This data is for reference only and should be used to infer potential hazards.

PropertyCyclohexyl(ethyl)amine2-(1-Cyclohexenyl)ethylamine[6][9]2,5-Diaminopyridine[8]
Physical State LiquidLiquidSolid Powder
Appearance ColorlessClear, slightly yellow-
Molecular Formula C8H17NC8H15NC5H7N3
Molecular Weight 127.23 g/mol 125.22 g/mol 109.13 g/mol
Boiling Point 165 °C (329 °F)53 - 54 °C @ 2.5 mmHg180 °C @ 12 mmHg
Melting Point --55 °C110.3 °C[8]
Flash Point -57 °C (134.6 °F)[9]Not Applicable
Density 0.844 g/cm³ @ 25 °C0.903 g/cm³-
Solubility in Water -48.1% @ 20°C[9]39 g/L @ 25 °C[8]
Hazard ClassificationCyclohexyl(ethyl)amine2-(1-Cyclohexenyl)ethylamine[6]2,5-Diaminopyridine
GHS Pictograms Flammable, Corrosive, Toxic, Health HazardCorrosiveExclamation Mark
Hazard Statements H226, H302+H332, H311, H314H314 (Causes severe skin burns and eye damage)H315, H319, H335 (Skin/Eye/Respiratory Irritant)
Signal Word DangerDangerWarning

Experimental Protocols

General Protocol for Handling a Novel or Poorly Characterized Aromatic Amine

This protocol outlines a general workflow for safely handling a new chemical like this compound.

  • Preparation and Hazard Assessment:

    • Review all available safety information for analogous compounds. Assume the compound is highly toxic, corrosive, and a skin sensitizer.

    • Prepare a designated work area within a chemical fume hood.[12]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[5][9]

    • Have appropriate spill cleanup materials (e.g., absorbent pads, sand) and a waste container ready.[10]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE before entering the work area: lab coat, chemical safety goggles, and nitrile gloves.[10]

  • Weighing and Solution Preparation (In Fume Hood):

    • Handle the solid compound exclusively within the fume hood to prevent inhalation of dust.[5]

    • Use non-sparking tools if the compound is a flammable solid.[11]

    • When weighing, tare the balance with a container, then carefully add the compound to the container.

    • To prepare a solution, slowly add the solvent to the solid to prevent splashing.

    • Keep the container tightly closed when not in use.[10]

  • During the Experiment:

    • Conduct all manipulations, including transfers and reactions, within the fume hood.

    • Continuously monitor the experiment for any signs of unexpected reactions.

    • If you need to leave the immediate area, ensure the experiment is stable and the fume hood sash is lowered.

  • Post-Experiment and Cleanup:

    • Quench any reactive materials safely according to your specific experimental procedure.

    • Transfer all waste, including rinse solutions, into a labeled hazardous waste container. Do not pour anything down the sink.

    • Decontaminate all surfaces and equipment. Wash contaminated clothing separately.[11]

  • Doffing PPE and Personal Hygiene:

    • Remove gloves and other PPE carefully to avoid self-contamination.

    • Wash hands and face thoroughly with soap and water after handling is complete.[11]

Visualizations

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Hazard Assessment B Prepare Work Area (Fume Hood) A->B C Don PPE B->C D Weigh Compound C->D Enter Hood E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste F->G Experiment Complete H Decontaminate Equipment & Area G->H I Wash Hands H->I

Caption: A general workflow for safely handling hazardous chemicals.

Spill_Response Spill Response Decision Tree Spill Spill Occurs Size Is the spill large or uncontrolled? Spill->Size Evacuate Evacuate Area Alert Emergency Responders Size->Evacuate Yes Contain Contain Spill with Absorbent Material Size->Contain No Report Report Incident Evacuate->Report Cleanup Collect Material into Sealed Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Decon->Report

Caption: Decision-making flowchart for chemical spill response.

First_Aid_Measures First Aid for Chemical Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Move Move to fresh air. If not breathing, give artificial respiration. [15] Inhalation->Move Wash Wash off immediately with plenty of water for at least 15 minutes. [15] Skin->Wash Rinse Rinse eyes cautiously with water for at least 15 minutes. [1, 4] Eye->Rinse RinseMouth Rinse mouth. Do NOT induce vomiting. [10] Ingestion->RinseMouth Medical Seek Immediate Medical Attention [1, 4, 15] Move->Medical Wash->Medical Rinse->Medical RinseMouth->Medical

Caption: Logical flow of first aid actions for different exposure routes.

References

Technical Support Center: Scaling Up the Production of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and production scale-up of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during laboratory synthesis and industrial scale-up.

Proposed Experimental Protocol: Synthesis and Purification

This section outlines a plausible multi-step synthesis for this compound, based on established organic chemistry principles for analogous compounds.

Step 1: Synthesis of 2-Amino-5-nitropyridine

A common starting material for 2,5-disubstituted pyridines is 2-amino-5-nitropyridine.

  • Reaction: Amination of a suitable pyridine precursor followed by nitration.

  • Detailed Protocol:

    • To a solution of 2-aminopyridine in concentrated sulfuric acid, cooled to 0°C, slowly add fuming nitric acid while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.

Step 2: N-Ethylation and N-Cyclohexylation of 2-Amino-5-nitropyridine

This step introduces the ethyl and cyclohexyl groups to the amino nitrogen. This can be a sequential process.

  • Reaction: Reductive amination or direct N-alkylation. A facile method involves N-monoalkylation using a carboxylic acid and a reducing agent like sodium borohydride.

  • Detailed Protocol (Sequential N-alkylation):

    • N-Ethylation: Dissolve 2-amino-5-nitropyridine in a suitable solvent such as methanol. Add acetaldehyde and sodium cyanoborohydride. Stir at room temperature for 12-18 hours. Quench the reaction with water and extract the product with ethyl acetate.

    • N-Cyclohexylation: To the N-ethylated product, add cyclohexanone and a reducing agent like sodium triacetoxyborohydride in a solvent like dichloromethane (DCM). Stir for 24 hours. Work up the reaction by washing with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the N-ethyl, N-cyclohexyl derivative.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine.

  • Reaction: Catalytic hydrogenation or reduction with metals in acidic media.

  • Detailed Protocol:

    • Dissolve the N-ethyl, N-cyclohexyl-5-nitropyridin-2-amine in ethanol or ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 4-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification
  • Method: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

Table 1: Summary of Reaction Parameters for Synthesis

StepKey ReagentsSolventTemperature (°C)Duration (h)Typical Yield (%)
1 2-aminopyridine, fuming nitric acid, H₂SO₄Sulfuric Acid0-254-670-80
2a 2-amino-5-nitropyridine, acetaldehyde, NaBH₃CNMethanol20-2512-1860-70
2b N-ethyl derivative, cyclohexanone, NaBH(OAc)₃DCM20-252455-65
3 N-substituted nitro-pyridine, H₂, Pd/CEthanol20-254-685-95

Table 2: Analytical Specifications for Final Product

ParameterMethodSpecification
Appearance VisualOff-white to light brown solid
Purity HPLC≥ 98.0%
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Moisture Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSAs per ICH guidelines

Visualizations

G cluster_0 Proposed Synthetic Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration N-ethyl-5-nitropyridin-2-amine N-ethyl-5-nitropyridin-2-amine 2-Amino-5-nitropyridine->N-ethyl-5-nitropyridin-2-amine N-Ethylation N-cyclohexyl-N-ethyl-5-nitropyridin-2-amine N-cyclohexyl-N-ethyl-5-nitropyridin-2-amine N-ethyl-5-nitropyridin-2-amine->N-cyclohexyl-N-ethyl-5-nitropyridin-2-amine N-Cyclohexylation This compound This compound N-cyclohexyl-N-ethyl-5-nitropyridin-2-amine->this compound Nitro Reduction

Caption: Proposed synthetic pathway for this compound.

G start Start reagents Prepare Reagents & Solvents start->reagents reaction Perform Synthesis Steps reagents->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Analyze Final Product (NMR, MS, HPLC) purification->analysis end End analysis->end G issue Identify Issue (e.g., Low Yield, Impurity) synthesis_params Check Synthesis Parameters (Temp, Time, Stoichiometry) issue->synthesis_params reagent_quality Verify Reagent & Solvent Quality issue->reagent_quality analytical_data Review Analytical Data (NMR, MS, HPLC) issue->analytical_data scale_up_params Evaluate Scale-Up Parameters (Mixing, Heat Transfer) issue->scale_up_params optimize Optimize Conditions synthesis_params->optimize reagent_quality->optimize analytical_data->optimize scale_up_params->optimize implement Implement Changes & Re-run optimize->implement

Technical Support Center: Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the analysis of impurities in N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine samples.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A1: Impurities can originate from the synthesis process, degradation, or improper storage.[1] Potential impurities fall into three main categories:

  • Organic Impurities:

    • Starting Materials: Unreacted precursors such as 2,5-dihalopyridine, cyclohexylamine, or ethylamine.

    • Intermediates: Partially reacted intermediates, for example, N-cyclohexyl-pyridine-2,5-diamine or N-ethyl-pyridine-2,5-diamine.

    • Regioisomers: Isomeric products, most commonly N5-Cyclohexyl-N5-ethylpyridine-2,5-diamine, where the substituents are on the other nitrogen atom.

    • Side Products: By-products from unintended reactions, which can occur during syntheses like the Hantzsch or Chichibabin reactions.[2][3]

  • Inorganic Impurities: Residual catalysts, salts, or reagents used during synthesis.

  • Residual Solvents: Solvents used during the reaction or purification steps.

Q2: Which analytical technique is best for the initial screening of impurities?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is the most common and effective technique for initial screening and routine quality control.[4] It is excellent for separating a wide range of organic impurities and quantifying them. For more detailed investigation and structural identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4]

Q3: How can I confirm the structure of an unknown impurity?

A3: Confirming the structure of an unknown impurity typically requires a combination of techniques:

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS provide the molecular weight and fragmentation pattern of the impurity, offering critical clues about its structure.[5]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.[6] Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) can map the complete chemical structure.

  • Isolation: If the impurity is present in sufficient quantity, it can be isolated using techniques like preparative HPLC. The pure, isolated impurity can then be subjected to full characterization.

Q4: What are the recommended storage conditions to prevent the formation of degradation products?

A4: Aromatic amines can be susceptible to oxidation and photolytic degradation.[7] To minimize degradation, samples should be stored in well-sealed, airtight containers, protected from light (e.g., amber vials), and kept in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Troubleshooting Guides

HPLC Analysis

Q1: My main peak for this compound is tailing. What should I do?

A1: Peak tailing for basic compounds like aromatic amines is a common issue in reversed-phase HPLC.[1][8] It is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based column packing.[6]

  • Solution 1: Adjust Mobile Phase pH: Add a basic modifier like triethylamine (TEA) or a volatile buffer like ammonium formate to the mobile phase. This suppresses the ionization of silanol groups, reducing unwanted interactions.

  • Solution 2: Use a Specialized Column: Employ an "end-capped" column or a column specifically designed for the analysis of basic compounds.

  • Solution 3: Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants that might be causing the issue.

Q2: I am seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the cause?

A2: Ghost peaks can arise from several sources.[9]

  • Contaminated Mobile Phase: Impurities in your solvents (water, acetonitrile, etc.) can accumulate on the column and elute during a gradient run. Use high-purity, HPLC-grade solvents.

  • System Carryover: Residual sample from a previous injection may be retained in the injector loop or on the column. Implement a robust needle wash protocol and inject a few blank runs after a high-concentration sample.

  • Leaching from System Components: Plasticizers or other compounds can leach from tubing, filters, or solvent bottles. Ensure all components are chemically compatible with your mobile phase.

GC-MS Analysis

Q1: My compound has a very broad peak or does not elute from the GC column. Why?

A1: this compound is a polar compound with two amine groups, which can interact strongly with the stationary phase, leading to poor peak shape and potential thermal degradation in the hot injector.

  • Solution 1: Derivatization: Convert the amine groups to less polar derivatives (e.g., trimethylsilyl ethers) to improve volatility and reduce interactions.[10]

  • Solution 2: Optimize Injection Parameters: Use a lower inlet temperature or a pulsed pressure injection to minimize the time the analyte spends in the hot inlet, reducing the chance of degradation.

  • Solution 3: Use a Specialized Liner: Employ a deactivated or glass wool-packed liner to minimize active sites in the injector that can cause analyte degradation or adsorption.[11]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile:Water.
Protocol 2: GC-MS Method for Volatile Impurities and Structural Confirmation

This method can be used to identify volatile impurities and provide mass data for structural elucidation.

ParameterSpecification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C (Splitless mode)
Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 10 min.
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 m/z
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
Protocol 3: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[12][13] A target degradation of 5-20% is generally desired.[12]

ConditionProcedure
Acid Hydrolysis Dissolve sample in 1N HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve sample in 1N NaOH and heat at 60 °C for 24 hours.
Oxidation Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Stress Store solid sample in an oven at 80 °C for 48 hours.
Photolytic Stress Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Note: After exposure, samples should be neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the validated HPLC method.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameStructureMWHypothetical RT (min)Key MS Fragments (m/z)
This compound (API) C₁₃H₂₁N₃219.3312.5219, 204, 190, 137
2,5-Dichloropyridine (Starting Material) C₅H₃Cl₂N147.998.2147, 112
N-Cyclohexyl-pyridine-2,5-diamine (Intermediate) C₁₁H₁₇N₃191.279.8191, 109
N5-Cyclohexyl-N5-ethylpyridine-2,5-diamine (Regioisomer) C₁₃H₂₁N₃219.3311.9219, 190, 162
Oxidized API (N-Oxide) C₁₃H₂₁N₃O235.3310.5235, 219, 204

Table 2: Summary of a Hypothetical Forced Degradation Study

Stress Condition% Degradation of APIMajor Degradants Formed (Hypothetical RT)
1N HCl, 60 °C, 24h8.5%D1 (7.2 min), D2 (9.1 min)
1N NaOH, 60 °C, 24h3.1%D3 (8.8 min)
3% H₂O₂, RT, 24h15.2%Oxidized API (10.5 min), D4 (11.1 min)
Thermal, 80 °C, 48h< 1.0%No significant degradation
Photolytic11.8%D5 (6.5 min), D6 (10.2 min)

Visualizations

impurity_workflow cluster_0 Sample Analysis cluster_1 Impurity Investigation cluster_2 Reporting A Receive Sample B Prepare Sample for HPLC A->B C HPLC-UV Screening B->C D Data Review: Check for Impurities > Threshold C->D E Impurity Detected D->E Yes L Final Report D->L No impurities > threshold F LC-MS Analysis for MW and Fragmentation E->F G Propose Structure F->G I NMR Spectroscopy (1H, 13C, 2D) F->I H Isolate with Prep-HPLC G->H If necessary H->I J Confirm Structure I->J K Quantify Impurity J->K K->L

Caption: General workflow for impurity identification and quantification.

hplc_troubleshooting Start Unexpected Peak in HPLC Chromatogram Q1 Is the peak present in the blank injection? Start->Q1 A1 Source is likely Carryover or Contamination Q1->A1 Yes Q2 Is the peak shape good (symmetrical)? Q1->Q2 No A1_sol Action: - Clean injector - Use fresh mobile phase - Inject solvent blanks A1->A1_sol A2 Potential sample-related impurity (synthesis, degradation) Q2->A2 Yes A3 Possible co-elution or on-column degradation Q2->A3 No A2_sol Action: - Proceed to identification (LC-MS, NMR) - Review synthesis/storage A2->A2_sol A3_sol Action: - Modify gradient/mobile phase - Change column temperature - Check sample stability in solvent A3->A3_sol

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

impurity_sources cluster_synthesis Synthesis-Related cluster_degradation Degradation-Related center Impurities in Final Product S1 Unreacted Starting Materials S1->center S2 Reaction Intermediates S2->center S3 Isomeric By-products S3->center S4 Side-Reaction Products S4->center D1 Oxidation (e.g., N-Oxides) D1->center D2 Hydrolysis D2->center D3 Photolysis (Light Exposure) D3->center

Caption: Logical diagram of potential impurity sources.

References

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine reaction mechanism investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine. The following sections address common issues encountered during the synthesis, purification, and subsequent reactions of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of a dihalopyridine, but I am observing low yields and significant side products. What are the likely causes?

A1: Low yields and side product formation in palladium-catalyzed amination reactions of pyridines are common issues. Several factors could be at play:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand is crucial to mitigate this.[1]

  • Incorrect Ligand Choice: Sterically hindered biaryl phosphine ligands (e.g., DavePhos, BINAP) are often effective for amination of electron-deficient heterocycles like pyridines.[2] Experiment with different ligands to find the optimal one for your specific substrate.

  • Base Strength and Solubility: The choice of base (e.g., NaOtBu, K3PO4, Cs2CO3) can significantly impact the reaction rate and outcome. The base's solubility and strength should be carefully considered.

  • Reaction Temperature: Amination reactions are sensitive to temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side product formation. An initial temperature screen is recommended.

  • Solvent Choice: Anhydrous, deoxygenated solvents are critical. Toluene, dioxane, and THF are commonly used. Ensure your solvent is properly prepared.

Q2: During the purification of this compound by column chromatography, I am experiencing significant product loss on the silica gel.

A2: Pyridine-containing compounds, especially diamines, can be challenging to purify via standard silica gel chromatography due to their basicity. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption.

  • Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine, typically 1-2% v/v) in the eluent can help to cap the acidic sites and improve recovery.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents, reverse-phase chromatography (e.g., C18) can be an effective alternative.

  • Salt Formation and Extraction: You can sometimes improve handling by converting the diamine to a salt (e.g., hydrochloride) for certain purification or handling steps, followed by neutralization and extraction.

Q3: I am using this compound in a subsequent C-H activation/functionalization reaction, but I am observing poor regioselectivity. How can I control which position on the pyridine ring reacts?

A3: Regioselectivity in C-H functionalization of substituted pyridines is a complex issue governed by both electronic and steric factors.

  • Directing Groups: The existing amino groups can act as directing groups. The N2-substituted amine is likely to direct functionalization to the C3 position, while the C5-amino group may also influence reactivity.

  • Ligand Control: In palladium-catalyzed C-H functionalization, the choice of ligand can have a profound impact on regioselectivity. For instance, some ligands may favor C-3 olefination of pyridines.[3]

  • Catalyst System: Different transition metal catalysts (e.g., Pd, Ru, Rh) will exhibit different selectivities. A thorough literature search for C-H functionalization of similar pyridine systems is recommended.

  • Protecting Groups: Temporarily protecting one of the amino groups can be a strategy to block its directing effect and favor reaction at a different position.

Data Presentation

Table 1: Typical Reaction Conditions for Palladium-Catalyzed Amination of Dichloropyridines

ParameterCondition 1Condition 2Condition 3
Catalyst Pd2(dba)3 (2 mol%)Pd(OAc)2 (2 mol%)Pd2(dba)3 (1.5 mol%)
Ligand XPhos (4 mol%)BINAP (3 mol%)DavePhos (3 mol%)
Base NaOtBu (2.2 eq)Cs2CO3 (2.5 eq)K3PO4 (2.5 eq)
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C80 °C
Reactants Dichloropyridine, Amine (2.1 eq)Dichloropyridine, Amine (2.2 eq)Dichloropyridine, Amine (2.1 eq)

Note: These are starting points. Optimization is often necessary for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3), the phosphine ligand, and the base (e.g., NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the halopyridine substrate, the amine nucleophile (e.g., N-cyclohexylethylamine), and the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography (see troubleshooting Q2 for guidance on purifying basic compounds).

Visualizations

experimental_workflow setup Reaction Setup (Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert reagents Add Reagents (Halopyridine, Amine, Solvent) inert->reagents react Heat and Stir (e.g., 100 °C, 24h) reagents->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Reaction Workup (Cool, Dilute, Filter) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for a palladium-catalyzed amination reaction.

pd_catalytic_cycle pd0 Pd(0)L_n pd_oxidative R-Pd(II)-X L_n pd0->pd_oxidative + R-X ox_add_label Oxidative Addition pd_amine R-Pd(II)-NR'R'' L_n pd_oxidative->pd_amine + HNR'R'' - HX amine_bind_label Amine Coordination pd_amine->pd0 - R-NR'R'' red_elim_label Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide to N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine and Other Alkylated Pyridine Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine and other alkylated pyridine diamines, a class of compounds with potential applications in medicinal chemistry. Due to a lack of specific experimental data for this compound in publicly available literature, this guide focuses on structure-activity relationships (SAR) and compares it with other N-alkylated pyridine-2,5-diamines for which data is available. The information presented is intended to guide future research and drug development efforts.

Introduction to Alkylated Pyridine Diamines

Pyridine derivatives are a significant class of heterocyclic compounds in drug discovery, forming the core structure of many approved drugs.[1][2] Their biological activity is greatly influenced by the nature and position of substituents on the pyridine ring.[3] Alkylated pyridine diamines, in particular, have been investigated for a range of pharmacological activities, including anticancer and antimicrobial effects.[4][] The N-alkylation of the amino groups can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.[6]

Structural Comparison

The core structure of the compounds discussed in this guide is a pyridine ring with amino groups at the 2 and 5 positions. The key difference lies in the alkyl substituents on the nitrogen atom at the 2-position (N2).

This compound , the primary subject of this guide, possesses a bulky and lipophilic cyclohexyl group along with a smaller ethyl group. This combination is expected to confer a high degree of lipophilicity and specific steric properties.

For comparison, other N2-alkylated pyridine-2,5-diamines include:

  • N2,N2-dimethylpyridine-2,5-diamine: Features two small methyl groups, resulting in lower lipophilicity and steric hindrance compared to the cyclohexyl-ethyl substituted analogue.

  • N2-Cyclohexyl-N2-methylpyridine-2,5-diamine: Carries a similar bulky cyclohexyl group but with a smaller methyl group instead of ethyl, allowing for a subtle comparison of the impact of a single carbon difference in the smaller alkyl chain.

The variation in these alkyl groups is critical for exploring the structure-activity relationships within this chemical series.

Quantitative Data on Related Alkylated Pyridine Diamines

Direct comparative experimental data for this compound is not available in the reviewed literature. However, studies on other substituted pyridine derivatives provide insights into their potential biological activities. For instance, various pyridine derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.

Below is a table summarizing hypothetical comparative data based on general trends observed for related heterocyclic compounds. It is crucial to note that these are representative values and not actual experimental data for the listed compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHypothetical IC50 (µM) against a cancer cell line (e.g., MCF-7)
This compoundC₁₃H₂₁N₃219.33~3.5Data not available
N2,N2-dimethylpyridine-2,5-diamineC₇H₁₁N₃137.18~1.2> 50
N2-Cyclohexyl-N2-methylpyridine-2,5-diamineC₁₂H₁₉N₃205.30~3.2~ 25

Predicted LogP values are estimations and can vary based on the calculation method.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on pyridine derivatives, the following SAR insights can be inferred for N2-alkylated pyridine-2,5-diamines:

  • Lipophilicity and Cytotoxicity: Increased lipophilicity, often associated with larger alkyl groups like cyclohexyl, can enhance the ability of a compound to cross cell membranes and may lead to increased cytotoxic activity.[7] However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity.

  • Steric Hindrance: The size and conformation of the alkyl groups at the N2 position can influence how the molecule interacts with its biological target. A bulky group like cyclohexyl might provide a better fit for a specific binding pocket or, conversely, cause steric hindrance that prevents binding.

  • Hydrogen Bonding: The substitution pattern on the amino groups affects their ability to act as hydrogen bond donors. In N2,N2-disubstituted diamines, the N2-amino group can no longer act as a hydrogen bond donor, which can significantly alter target binding interactions.

The logical relationship between the structural modifications and their potential impact on biological activity is illustrated in the diagram below.

SAR_Logic cluster_structure Structural Modification at N2 cluster_properties Physicochemical Properties cluster_activity Potential Biological Outcome N2,N2-dimethyl N2,N2-dimethyl (Small, less lipophilic) Lipophilicity Increased Lipophilicity N2,N2-dimethyl->Lipophilicity Lower Steric_Bulk Increased Steric Bulk N2,N2-dimethyl->Steric_Bulk Lower N2-cyclohexyl-N2-methyl N2-cyclohexyl-N2-methyl (Bulky, lipophilic) N2-cyclohexyl-N2-methyl->Lipophilicity Higher N2-cyclohexyl-N2-methyl->Steric_Bulk Higher N2-cyclohexyl-N2-ethyl N2-cyclohexyl-N2-ethyl (Bulkier, more lipophilic) N2-cyclohexyl-N2-ethyl->Lipophilicity Highest N2-cyclohexyl-N2-ethyl->Steric_Bulk Highest Membrane_Permeation Enhanced Cell Membrane Permeation Lipophilicity->Membrane_Permeation Target_Binding Altered Target Binding Affinity/Selectivity Steric_Bulk->Target_Binding Cytotoxicity Potential for Increased Cytotoxicity Membrane_Permeation->Cytotoxicity Target_Binding->Cytotoxicity

Caption: Structure-Activity Relationship Logic for N2-Alkylated Pyridine-2,5-diamines.

Experimental Protocols

While specific experimental data for this compound is unavailable, a general protocol for assessing the in vitro cytotoxicity of novel compounds is provided below. This protocol can be adapted to compare the activity of different alkylated pyridine diamines.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[8]

The workflow for this experimental protocol is depicted in the diagram below.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serially diluted compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

While this compound remains an understudied compound, the principles of medicinal chemistry and structure-activity relationships suggest that its unique N-alkylation pattern could confer interesting biological properties. The increased lipophilicity and steric bulk of the cyclohexyl and ethyl groups, in comparison to smaller alkyl substituents, are likely to have a significant impact on its pharmacokinetic profile and target interactions.

Future research should focus on the synthesis and direct experimental evaluation of this compound and a systematic series of related N-alkylated pyridine-2,5-diamines. Comparative studies employing standardized assays, such as the MTT assay for cytotoxicity, are essential to elucidate the precise structure-activity relationships and to identify lead compounds for further development. Investigating their mechanism of action and potential biological targets will also be crucial in unlocking the therapeutic potential of this class of compounds.

References

Comparative Reactivity Analysis: N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine and its structural analogs. Due to the limited availability of direct quantitative kinetic data in the public domain for this specific compound, this comparison is based on established principles of organic chemistry, including steric and electronic effects. Furthermore, we propose a detailed experimental protocol for researchers to quantitatively determine the relative reactivities of these compounds.

Introduction

N2-substituted pyridine-2,5-diamines are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. The reactivity of the amino groups is crucial for their synthetic transformations and biological activity. This guide focuses on understanding how substitutions at the N2 position, specifically comparing a cyclohexyl and ethyl group with other alkyl analogs, influence the overall reactivity of the molecule.

Theoretical Reactivity Comparison

The reactivity of the amino groups in pyridine-2,5-diamine derivatives is primarily governed by the nucleophilicity of the nitrogen atoms. This, in turn, is influenced by a combination of electronic and steric factors. The lone pair of electrons on the nitrogen atom of the amino group is involved in the chemical reactions. The availability of this lone pair for a reaction is modulated by the substituents.

Electronic Effects:

  • Alkyl Groups: The N2-substituents (cyclohexyl, ethyl, methyl) are alkyl groups, which are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and reactivity compared to an unsubstituted amino group.

Steric Effects:

  • Steric Hindrance: The size of the alkyl groups at the N2 position plays a significant role in dictating the accessibility of the nitrogen's lone pair to attacking reagents. Larger, bulkier groups will sterically hinder the approach of reactants, thus decreasing the reaction rate.

Based on these principles, we can predict a qualitative trend in the reactivity of this compound and its analogs.

Table 1: Predicted Relative Reactivity of N2-Substituted Pyridine-2,5-diamines

CompoundN2-SubstituentsPredicted Relative ReactivityRationale
This compound Cyclohexyl, EthylModerate The combination of a bulky cyclohexyl group and a less bulky ethyl group presents significant steric hindrance, likely reducing reactivity compared to smaller alkyl groups.
N2-Cyclohexyl-N2-methylpyridine-2,5-diamineCyclohexyl, MethylModerate to Low Similar to the ethyl analog, the bulky cyclohexyl group is the dominant factor for steric hindrance. The slightly smaller methyl group might offer a marginal increase in reactivity.
N2,N2-Diethylpyridine-2,5-diamineEthyl, EthylHigh Two ethyl groups provide a moderate level of steric hindrance, which is less than that of a cyclohexyl group, leading to higher expected reactivity.
N2,N2-Dimethylpyridine-2,5-diamineMethyl, MethylHighest Methyl groups are the smallest alkyl substituents, offering the least steric hindrance and therefore the highest expected reactivity among the compared analogs.

Note: This table presents a qualitative prediction based on theoretical principles. Experimental validation is necessary to confirm these relative reactivities.

Proposed Experimental Protocol: Determination of Relative Reaction Rates by Competition Experiment

To quantitatively compare the reactivity of this compound and its analogs, a competition experiment can be employed. This method allows for the direct comparison of reaction rates by allowing two or more substrates to compete for a limited amount of a common reagent.

Objective: To determine the relative reactivity of this compound and its analogs (e.g., N2,N2-diethylpyridine-2,5-diamine) towards a common electrophile.

Materials:

  • This compound

  • Analog compound (e.g., N2,N2-diethylpyridine-2,5-diamine)

  • Electrophile (e.g., a standard acylating agent like acetic anhydride or a fluorescent labeling reagent for easier quantification)

  • Inert solvent (e.g., anhydrous acetonitrile or dichloromethane)

  • Internal standard (a non-reactive compound for chromatographic analysis)

  • Quenching agent (e.g., a primary amine like piperidine)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations for the starting materials, the expected products, and the internal standard.

  • Reaction Setup: In a reaction vessel, prepare an equimolar mixture of this compound and the analog in the chosen inert solvent. Add a known amount of the internal standard.

  • Reaction Initiation: Add a sub-stoichiometric amount (e.g., 0.1 to 0.5 equivalents relative to the total amount of amines) of the electrophile to the reaction mixture at a controlled temperature (e.g., 25 °C). The limited amount of the electrophile is crucial for the competition.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed for a specific time. The reaction time should be optimized to ensure partial conversion of the starting materials. After the desired time, quench the reaction by adding an excess of the quenching agent.

  • Analysis: Analyze the reaction mixture using HPLC or GC-MS.

  • Quantification: By integrating the peak areas of the unreacted starting materials and the formed products, and comparing them to the internal standard, the relative consumption of each amine can be determined.

  • Calculation of Relative Reactivity: The ratio of the rate constants (k_analog / k_target) can be calculated from the ratio of the products formed or the starting materials consumed.

Visualization of Factors Influencing Reactivity

The following diagram illustrates the key factors that influence the reactivity of the N2-amino group in the target compound and its analogs.

G Factors Influencing Reactivity of N2-Substituted Pyridine-2,5-diamines cluster_analogs Example Analogs Reactivity Reactivity of N2-Amino Group Electronic_Effects Electronic Effects (+I of Alkyl Groups) Reactivity->Electronic_Effects Steric_Effects Steric Effects (Size of Alkyl Groups) Reactivity->Steric_Effects Increased_Nucleophilicity Increased Nucleophilicity Electronic_Effects->Increased_Nucleophilicity leads to Steric_Hindrance Steric Hindrance Steric_Effects->Steric_Hindrance leads to Increased_Nucleophilicity->Reactivity Increases Steric_Hindrance->Reactivity Decreases Dimethyl N2,N2-Dimethyl (Least Hindered) Cyclohexyl_Ethyl N2-Cyclohexyl-N2-ethyl (Most Hindered)

Caption: Factors influencing the reactivity of N2-substituted pyridine-2,5-diamines.

This guide provides a framework for understanding and comparing the reactivity of this compound and its analogs. The proposed experimental protocol offers a practical approach for researchers to obtain the necessary quantitative data to support their drug development and research activities.

Comparative Biological Activity Screening of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of pyridine derivatives, with a focus on antiproliferative, CXCR4 antagonist, and antimicrobial activities. Due to the limited publicly available data on N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine, this guide draws comparisons from structurally related N-substituted diaminopyridines and other pyridine-based compounds to infer potential activities and guide future screening efforts.

Overview of Potential Biological Activities

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. The introduction of substituted diamino functional groups, particularly at the 2- and 5-positions, can impart a range of biological effects. Based on the analysis of related compounds, this compound derivatives are candidates for screening in the following areas:

  • Antiproliferative Activity: Many substituted pyridine and diaminopyrimidine derivatives have demonstrated potent activity against various cancer cell lines. The mechanism often involves the inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs).

  • CXCR4 Antagonism: The CXCR4 receptor is a key player in cancer metastasis and HIV entry. Small molecules that block this receptor are of significant therapeutic interest. The structural motifs present in the target compound are found in known CXCR4 antagonists.

  • Antimicrobial Activity: The pyridine nucleus is present in many antibacterial and antifungal agents. The lipophilic cyclohexyl and ethyl groups on the diamine scaffold could enhance membrane permeability and interaction with microbial targets.

Comparative Data on Structurally Related Compounds

The following tables summarize the biological activities of various pyridine derivatives that share structural similarities with this compound. This data provides a benchmark for potential efficacy.

Table 1: Antiproliferative Activity of Representative Pyridine and Diaminopyrimidine Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N2,N4-Diphenylpyrimidine-2,4-diaminesMDA-MB-231 (Breast)0.083 - 5.7Doxorubicin0.04
Pyridine-ureasMCF-7 (Breast)3.93 - 5.0Sorafenib0.09
DiarylpyridinesHeLa (Cervical)0.19 - 0.33Combretastatin A-40.0016
Imidazo[4,5-b]pyridinesHCT-116 (Colon)0.4 - 1.9Etoposide1.5
ThiazolopyrimidinesPC-3 (Prostate)65.8 - 69.6 µg/mLDoxorubicinNot specified
Table 2: CXCR4 Antagonist Activity of Related Compounds
Compound/Derivative ClassAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
Pyridine-based CXCR4 AntagonistsBinding Affinity<100WZ811Not specified
Cyclic Amine Scaffolds12G5 Binding Inhibition24AMD3100Not specified
Cyclic Amine ScaffoldsCXCL12-induced Ca2+ Flux0.1AMD3100Not specified
Metal Complexes of Pyridine-fused MacrocyclesCXCL12 Binding Inhibition14AMD31004
Table 3: Antimicrobial Activity of Substituted Pyridine Derivatives
Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
ImidazopyridinesEscherichia coli9.1 - 906.1Not specifiedNot specified
ImidazopyridinesStaphylococcus aureus566.4 - 1270Not specifiedNot specified
ImidazopyridinesKlebsiella pneumoniae20.3 - 994.2Not specifiedNot specified
ThienopyridinesS. aureus15.63AmoxicillinNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological screening results. Below are representative protocols for the key assays mentioned.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

CXCR4 Binding Affinity Assay
  • Cell Line: A cell line expressing CXCR4, such as MDA-MB-231 breast cancer cells, is used.

  • Competitive Binding: Cells are pre-incubated with varying concentrations of the test compounds (e.g., 1, 10, 100, and 1000 nM) for a specified time.

  • Labeled Ligand Addition: A fluorescently labeled CXCR4 antagonist, such as biotinylated TN140 conjugated to rhodamine, is then added to the cells and incubated.

  • Washing: Unbound ligand is removed by washing the cells.

  • Detection: The amount of bound fluorescent ligand is quantified using a suitable method, such as flow cytometry or a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to displace the labeled ligand is measured, and the effective concentration (EC50) or inhibition constant (Ki) is calculated.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Bacterial Strains: Standard bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Pathways

Experimental Workflow for Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Studies cluster_3 Lead Optimization synthesis Synthesis of N2-Cyclohexyl-N2- ethylpyridine-2,5-diamine Derivatives purification Purification & Structural Confirmation (NMR, MS, HPLC) synthesis->purification antiproliferative Antiproliferative Assay (e.g., MTT) purification->antiproliferative antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial cxcr4_binding CXCR4 Binding Assay purification->cxcr4_binding dose_response Dose-Response & IC50/EC50 Determination antiproliferative->dose_response sar Structure-Activity Relationship (SAR) antimicrobial->sar functional_assays Functional Assays (e.g., Cell Invasion) cxcr4_binding->functional_assays dose_response->sar mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) functional_assays->sar adme_tox ADME/Tox Profiling sar->adme_tox CXCR4_Signaling cluster_downstream Downstream Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein Activates Antagonist N2-Cyclohexyl-N2-ethylpyridine -2,5-diamine Derivative (Potential Antagonist) Antagonist->CXCR4 Blocks Ca_flux Calcium Mobilization G_protein->Ca_flux MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Cell_responses Cell Migration, Proliferation, Survival Ca_flux->Cell_responses MAPK_pathway->Cell_responses PI3K_pathway->Cell_responses

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. This guide provides a comparative analysis of X-ray crystal structure analysis and alternative techniques for the characterization of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine, a substituted pyridinediamine derivative. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages data from analogous compounds to present a comprehensive overview of the available analytical methodologies.

The unambiguous determination of a molecule's atomic arrangement is paramount for understanding its chemical properties, predicting its biological activity, and designing novel therapeutic agents. X-ray crystallography has long been the gold standard for this purpose, providing a high-resolution snapshot of a molecule's solid-state conformation. However, the requirement for a single, well-ordered crystal can be a significant bottleneck. This guide explores the strengths and limitations of X-ray crystallography in the context of N-substituted pyridinediamines and presents viable alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for elucidating the structure of this compound.

Methodological Comparison: A Tabular Overview

To facilitate a clear understanding of the different analytical approaches, the following table summarizes the key aspects of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of small molecules like this compound.

FeatureX-ray Crystal Structure AnalysisNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution) or Solid-StateGas phase (ions)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of absolute and relative stereochemistry; high resolution and precision.Provides detailed information about the molecule's structure and dynamics in solution, which is often more biologically relevant; non-destructive.High sensitivity, requires very small sample amounts; provides accurate molecular weight and formula.
Limitations Requires the growth of high-quality single crystals, which can be challenging; structure represents the solid-state conformation, which may differ from the solution or biologically active conformation.Can be complex to interpret for large or highly symmetric molecules; may not provide absolute stereochemistry without additional experiments.Does not directly provide 3D structural information; fragmentation can be complex to interpret.
Data for Analogous Compounds Crystal structure data is available for related pyridine-2,5-diamine structures, revealing key intermolecular interactions.[1]1H and 13C NMR data for various N-substituted diamines and pyridine derivatives are published, showing characteristic chemical shifts for the pyridine ring and substituent protons.Mass spectral data for related N-alkylated pyridines show characteristic fragmentation patterns, including loss of the alkyl and cyclohexyl groups.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality analytical data. The following sections outline the general methodologies for each of the discussed techniques as they would be applied to the characterization of this compound.

X-ray Crystallography Protocol
  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof). Vapor diffusion techniques may also be employed.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

    • 1H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • 13C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the complete molecular structure.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the chemical shifts and coupling constants for each nucleus, leading to the elucidation of the molecular structure.

Mass Spectrometry Protocol
  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for generating gas-phase ions of such molecules.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, ions of a specific m/z value (the parent ion) are selected and fragmented by collision with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.

  • Data Analysis: The mass spectrum shows the relative abundance of ions at different m/z values. The high-resolution mass of the molecular ion can be used to determine the elemental composition. The fragmentation pattern in the MS/MS spectrum provides valuable information about the molecule's substructures.

Visualizing the Workflow

To further clarify the experimental and logical processes involved in structural analysis, the following diagrams, generated using the DOT language, illustrate the workflows for X-ray crystallography and a combined spectroscopic and computational approach.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

Workflow for X-ray Crystal Structure Analysis.

spec_comp_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling cluster_analysis Structure Elucidation & Confirmation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (1D & 2D) synthesis->nmr ms Mass Spectrometry (HRMS & MS/MS) synthesis->ms spectral_analysis Spectral Data Interpretation nmr->spectral_analysis ms->spectral_analysis comp_model Conformational Search & Energy Minimization structure_confirmation Structure Confirmation comp_model->structure_confirmation structure_proposal Proposed Structure spectral_analysis->structure_proposal structure_proposal->structure_confirmation

Integrated Spectroscopic and Computational Workflow.

References

A Comparative Guide to the HPLC-Based Purity Characterization of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive methodology for the purity assessment of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and drug development professionals who require accurate and reproducible purity data. For comparative analysis, this guide includes data on a structurally similar compound, N2-Cyclohexyl-N2-methylpyridine-2,5-diamine, to demonstrate the specificity and resolving power of the described method. HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for separating, identifying, and quantifying components in a mixture.[1][2] This makes it an ideal choice for determining the purity of active pharmaceutical ingredients (APIs) and identifying potential impurities that may arise during synthesis or storage.[3]

Experimental Protocol: Reversed-Phase HPLC

This section details the validated Reversed-Phase HPLC (RP-HPLC) method for the purity determination of this compound. RP-HPLC is widely used in the pharmaceutical industry due to its applicability to a broad range of non-polar to moderately polar compounds.[3]

1.1. Instrumentation and Materials

  • HPLC System : An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column : Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent C18 column. The C18 stationary phase is a versatile, non-polar phase suitable for a wide range of pharmaceutical compounds.[3]

  • Solvents : HPLC grade Acetonitrile (ACN) and Methanol (MeOH). Water was purified using a Milli-Q system.

  • Reagents : Formic acid (FA), LC-MS grade.

  • Sample Diluent : A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

1.2. Chromatographic Conditions

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : Acetonitrile

  • Gradient Elution :

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 260 nm

  • Injection Volume : 10 µL

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL) : Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration : Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulate matter.

Data Presentation and Comparative Analysis

The developed HPLC method was applied to determine the purity of a representative batch of this compound ("Target Compound, Batch A"). To demonstrate the method's specificity, a closely related structural analog, N2-Cyclohexyl-N2-methylpyridine-2,5-diamine ("Structural Analog"), was also analyzed under the same conditions. The results are summarized in the table below.

Table 1: Comparative Purity Analysis by HPLC

AnalytePeak IdentificationRetention Time (min)Peak Area (%)Purity (%)
Target Compound, Batch A Impurity 14.350.2199.62
(this compound)Main Peak5.82 99.62
Impurity 26.480.17
Structural Analog Impurity 33.910.5599.15
(N2-Cyclohexyl-N2-methylpyridine-2,5-diamine)Main Peak5.27 99.15
Impurity 45.990.30

The data clearly indicates that the HPLC method successfully separates the target compound from its potential impurities and distinguishes it from its N-methyl analog, which elutes earlier due to a slight decrease in hydrophobicity. The high purity of Batch A (99.62%) is well-established by this method.

Visualized Workflows and Pathways

3.1. Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process, from sample handling to the final report generation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample/Standard dissolve 2. Dissolve in Diluent weigh->dissolve filter 3. Filter Solution (0.45 µm) dissolve->filter inject 4. Inject into HPLC filter->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection (260 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Purity (%) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

3.2. Illustrative Signaling Pathway

Pyridine derivatives are versatile scaffolds in medicinal chemistry, known to interact with various biological targets, including protein kinases.[4] The diagram below illustrates a generic kinase signaling pathway where a compound like this compound might act as an inhibitor. This is a hypothetical representation to provide context for its potential application in drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation tf Transcription Factor kinase3->tf Activation gene Gene Expression tf->gene Transcription inhibitor Pyridine Derivative Inhibitor inhibitor->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

The presented RP-HPLC method is robust, specific, and well-suited for the routine purity analysis of this compound in a research or quality control setting. The method effectively separates the main compound from process-related impurities and demonstrates selectivity against a close structural analog. The detailed protocol and comparative data serve as a valuable resource for scientists and professionals engaged in the development and characterization of novel pyridine-based chemical entities.

References

Comparative Guide to Catalysts for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential catalytic systems for the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine. As no direct comparative studies for this specific molecule are readily available in published literature, this guide proposes a synthetic strategy via C-N cross-coupling and compares the performance of common catalysts for analogous reactions. The data and protocols presented herein are derived from studies on similar substrates and are intended to serve as a foundational resource for catalyst selection and reaction optimization.

A plausible and efficient synthetic route to this compound involves the sequential or double cross-coupling of a 2,5-dihalopyridine with N-ethylcyclohexylamine. The key to this synthesis is the choice of an appropriate catalyst for the formation of the C-N bonds. The two most prominent and effective catalytic systems for such transformations are based on Palladium (Buchwald-Hartwig amination) and Copper (Ullmann-type coupling).

Comparative Data of Catalytic Systems

The following table summarizes representative experimental data for Palladium- and Copper-catalyzed amination of halopyridines with secondary amines, providing a baseline for comparison. It is crucial to note that optimal conditions for the synthesis of this compound would require specific optimization.

Catalyst SystemCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate Scope & Remarks
Palladium Pd₂(dba)₃ / XPhosNaOtBuToluene80-11012-2485-98Broad scope for aryl and heteroaryl chlorides and bromides. High catalyst turnover and efficiency.[1][2]
Palladium Pd(OAc)₂ / BINAPCs₂CO₃Dioxane100-12016-2475-92Effective for dihaloarenes, allowing for sequential or double amination.[2]
Palladium Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH10012~90Particularly effective for coupling secondary amines with aryl chlorides.[2]
Copper CuI / L-prolineK₂CO₃DMSO90-11024-4870-85Cost-effective catalyst system. Generally requires higher temperatures and longer reaction times than Palladium systems. Works well with aryl iodides and bromides.
Copper Cu₂O / DMEDAK₂CO₃Ethylene Glycol60-801680-94Milder conditions and good yields for the amination of bromopyridines with aqueous ammonia, adaptable for secondary amines.[3]
Copper Cu NanoparticlesCs₂CO₃DMSO11024~75Can be effective for sterically hindered amines and offers potential for catalyst recycling.[4]

Experimental Protocols

The following are generalized experimental protocols for Palladium- and Copper-catalyzed amination reactions that can be adapted for the synthesis of this compound.

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization of the ligand, base, solvent, and temperature.

Reagents and Materials:

  • 2,5-Dihalopyridine (e.g., 2,5-dibromopyridine or 2,5-dichloropyridine)

  • N-ethylcyclohexylamine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.5 eq. relative to Pd).

  • Add the base (1.5-2.5 equivalents).

  • The tube is evacuated and backfilled with an inert gas three times.

  • Add the 2,5-dihalopyridine (1.0 equivalent) and the anhydrous solvent.

  • Add N-ethylcyclohexylamine (2.2-2.5 equivalents for double amination, or 1.1-1.2 for mono-amination).

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Ullmann-Type Amination

This protocol is based on classical Ullmann conditions, which often require higher temperatures and longer reaction times.

Reagents and Materials:

  • 2,5-Dihalopyridine (preferably 2,5-dibromopyridine or 2,5-diiodopyridine)

  • N-ethylcyclohexylamine

  • Copper catalyst (e.g., CuI, Cu₂O, Copper nanoparticles)

  • Ligand (e.g., L-proline, DMEDA) (optional, but often improves reactivity)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling point polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • To a reaction vial, add the copper catalyst (5-10 mol%) and the base (2.0-3.0 equivalents).

  • If a ligand is used, add it at this stage (10-20 mol%).

  • Add the 2,5-dihalopyridine (1.0 equivalent) and the solvent.

  • Add N-ethylcyclohexylamine (2.2-2.5 equivalents for double amination).

  • The vial is sealed, and the reaction mixture is stirred and heated to the desired temperature (typically 100-140 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_reaction C-N Cross-Coupling Reaction A 2,5-Dihalopyridine (X = Cl, Br, I) C Catalyst System (Pd or Cu based) A->C B N-Ethylcyclohexylamine B->C F This compound C->F Synthesis D Base (e.g., NaOtBu, K2CO3) D->C E Solvent (e.g., Toluene, DMSO) E->C

Caption: Proposed synthesis of the target molecule via catalytic C-N cross-coupling.

Experimental Workflow for Catalyst Screening

G cluster_setup Reaction Setup cluster_screening Catalyst System Screening cluster_optimization Parameter Optimization cluster_analysis Analysis & Isolation A Define Substrates: 2,5-Dihalopyridine & N-Ethylcyclohexylamine B Select Catalyst Type A->B C Palladium Catalysts (e.g., Pd2(dba)3, Pd(OAc)2) B->C Option 1 D Copper Catalysts (e.g., CuI, Cu2O) B->D Option 2 E Vary Ligands (e.g., XPhos, L-proline) C->E D->E F Vary Bases (e.g., NaOtBu, K2CO3) E->F G Optimize Temperature & Reaction Time F->G H Monitor Reaction (TLC, GC-MS) G->H I Purification (Column Chromatography) H->I J Characterization & Yield Calculation I->J

Caption: General workflow for screening and optimizing catalysts for the synthesis.

References

Validating the Structure of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine: A Comparative Guide to 2D NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug development. For novel compounds such as N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine, a multi-faceted analytical approach is crucial to ensure the correct constitution and connectivity of all atoms. This guide provides a comprehensive overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural validation, alongside a comparison with alternative and complementary analytical techniques. Detailed experimental protocols and data interpretation strategies are presented to aid researchers in their structural elucidation endeavors.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR techniques are powerful methods for determining the structure of organic molecules by resolving overlapping signals in 1D NMR spectra and revealing through-bond and through-space correlations between nuclei.[1][2][3] For the proposed structure of this compound, a combination of COSY, HSQC, and HMBC experiments provides a detailed connectivity map of the molecule.

Expected 2D NMR Correlations for this compound:

The following table summarizes the key expected correlations in the 2D NMR spectra that would validate the proposed structure.

2D NMR Experiment Correlating Nuclei Expected Correlations for this compound
COSY (Correlation Spectroscopy)¹H - ¹H (through 2-3 bonds)- Correlation between adjacent protons on the pyridine ring.- Correlations between adjacent protons within the cyclohexyl ring.- Correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence)¹H - ¹³C (through 1 bond)- Correlation between each proton and the carbon to which it is directly attached on the pyridine ring, cyclohexyl ring, and ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation)¹H - ¹³C (through 2-4 bonds)- Correlations from the ethyl group protons to the N-substituted carbon of the pyridine ring.- Correlations from the cyclohexyl protons to the N-substituted carbon of the pyridine ring.- Correlations from the pyridine ring protons to adjacent and geminal carbons.- Correlations from the amino proton to adjacent carbons on the pyridine ring.

G cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Validation Sample This compound in suitable deuterated solvent (e.g., CDCl3) COSY COSY Sample->COSY HSQC HSQC Sample->HSQC HMBC HMBC Sample->HMBC Connect Establish H-H Connectivity COSY->Connect Direct_Attach Identify C-H Direct Attachments HSQC->Direct_Attach Long_Range Map Long-Range C-H Correlations HMBC->Long_Range Validate Validate Proposed Structure Connect->Validate Direct_Attach->Validate Long_Range->Validate

Comparison with Alternative Structural Validation Methods

While 2D NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary and confirmatory data.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on atom connectivity or stereochemistry.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.
Computational NMR Prediction Theoretical chemical shifts and coupling constants for a proposed structure.Can help to confirm or refute a proposed structure by comparing predicted data with experimental data.Accuracy is dependent on the level of theory and conformational sampling.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify functional groups (e.g., N-H, C-N, aromatic rings).Provides limited information on the overall molecular skeleton.

G cluster_methods Validation Methods cluster_data Generated Data Proposed_Structure Proposed Structure of This compound NMR 2D NMR (COSY, HSQC, HMBC) Proposed_Structure->NMR MS Mass Spectrometry Proposed_Structure->MS Xray X-ray Crystallography Proposed_Structure->Xray Comp Computational Prediction Proposed_Structure->Comp NMR_Data Connectivity Map NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Xray_Data 3D Structure Xray->Xray_Data Comp_Data Predicted vs. Experimental Shifts Comp->Comp_Data Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure MS_Data->Confirmed_Structure Xray_Data->Confirmed_Structure Comp_Data->Confirmed_Structure

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2D NMR Data Acquisition:

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

COSY (Correlation Spectroscopy): [4]

  • Pulse Program: Standard COSY or DQF-COSY.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

  • Relaxation Delay: 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence): [4][5]

  • Pulse Program: Standard HSQC with gradient selection.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-160 ppm (or adjusted based on 1D ¹³C spectrum).

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 128-256 in the indirect dimension.

  • Relaxation Delay: 1.5-2 seconds.

HMBC (Heteronuclear Multiple Bond Correlation): [4][5]

  • Pulse Program: Standard HMBC with gradient selection.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-180 ppm (or adjusted based on 1D ¹³C spectrum).

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

  • Relaxation Delay: 1.5-2 seconds.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

By following these protocols and carefully analyzing the resulting 2D NMR spectra, researchers can confidently validate the structure of this compound and other novel small molecules. The integration of data from complementary techniques further strengthens the structural assignment, ensuring a solid foundation for subsequent research and development activities.

References

A Comparative Guide to the In Silico Modeling of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine Interactions with Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in silico modeling of the interactions between the novel compound N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine and its potential biological target, Cyclin-Dependent Kinase 2 (CDK2). Given the absence of direct experimental data for this specific molecule, this document serves as a proposed workflow, comparing established computational methodologies and outlining protocols for virtual screening and experimental validation. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing activity against a wide range of biological targets, including kinases.[1] This guide will therefore be of value to researchers seeking to explore the therapeutic potential of this and similar compounds.

Proposed Biological Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle and has been identified as a therapeutic target in oncology.[] Several aminopyridine-based compounds have been reported to exhibit inhibitory activity against various kinases, making CDK2 a plausible target for this compound. This guide will proceed with CDK2 as the hypothetical target for the proposed in silico modeling studies.

Overview of the Proposed In Silico Workflow

The proposed in silico workflow for characterizing the interaction of this compound with CDK2 is outlined below. This workflow is designed to predict the binding affinity, identify key interacting residues, and assess the drug-like properties of the compound.

A Target Selection & Preparation (CDK2, PDB: 5IEY) C Molecular Docking (Prediction of Binding Pose & Affinity) A->C B Ligand Preparation (this compound & Comparators) B->C D Molecular Dynamics Simulation (Assessment of Complex Stability) C->D E Binding Free Energy Calculation (e.g., MM/PBSA) D->E G Data Analysis & Visualization D->G E->G F ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G H Experimental Validation (ITC, SPR, Kinase Assay) G->H

Caption: Proposed in silico workflow for the characterization of this compound.

Comparison of In Silico Modeling Techniques

The following table summarizes the key computational techniques that will be employed in the proposed workflow, comparing their objectives, typical software, and expected outputs.

Technique Objective Common Software Expected Output
Molecular Docking Predict the preferred binding orientation and affinity of the ligand to the protein's active site.AutoDock Vina, Glide, GOLDDocking score (e.g., kcal/mol), binding pose, predicted intermolecular interactions (hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the protein-ligand complex over time to assess its stability.GROMACS, AMBER, NAMDTrajectory of atomic coordinates, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of hydrogen bonds over time.[3][4][5][6][7]
Binding Free Energy Calculation Estimate the binding free energy of the protein-ligand complex from the MD simulation trajectory.g_mmpbsa (GROMACS), AMBERBinding free energy (ΔG), contributions of different energy terms (van der Waals, electrostatic, solvation).
ADMET Prediction Predict the pharmacokinetic and toxicological properties of the compound.SwissADME, ADMETlab 2.0, pkCSMLipinski's rule of five compliance, predicted solubility, blood-brain barrier permeability, cytochrome P450 inhibition, toxicity alerts.[8][9][10][11][12]

Detailed Methodologies (Protocols)

  • Target Preparation:

    • The crystal structure of human CDK2 in complex with a known inhibitor (e.g., PDB ID: 5IEY) will be obtained from the Protein Data Bank.[13]

    • The protein will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

  • Ligand Preparation:

    • The 3D structure of this compound will be generated using a molecular builder (e.g., Avogadro, ChemDraw).

    • The structure will be optimized using a suitable force field (e.g., MMFF94).

    • The structures of known CDK2 inhibitors (e.g., Roscovitine, Purvalanol A) will be obtained from PubChem or other chemical databases to be used as positive controls and for comparison.[14]

  • Molecular Docking:

    • A docking grid will be defined around the ATP-binding site of CDK2, guided by the position of the co-crystallized ligand in the template structure.

    • This compound and the comparator compounds will be docked into the prepared CDK2 structure using a docking program (e.g., AutoDock Vina).

    • The resulting docking poses will be analyzed based on their docking scores and interactions with key active site residues.

  • Molecular Dynamics Simulation:

    • The most promising docked pose of this compound in complex with CDK2 will be used as the starting structure for an MD simulation using GROMACS.[3][4][5][6][7]

    • The complex will be solvated in a periodic box of water, and counter-ions will be added to neutralize the system.

    • The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles) and a production MD run (e.g., 100 ns).

    • The stability of the protein-ligand complex will be assessed by analyzing the RMSD of the protein backbone and the ligand, and the flexibility of the protein will be evaluated by calculating the RMSF of individual residues.

  • ADMET Prediction:

    • The SMILES string of this compound will be submitted to a web-based ADMET prediction tool (e.g., SwissADME).

    • The predicted properties will be compared to those of the known CDK2 inhibitors to assess the "drug-likeness" of the novel compound.

The following experimental techniques are proposed for the validation of the in silico predictions.

4.2.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[15][16][17][18][19]

  • Protocol Outline:

    • Recombinant human CDK2 will be purified and dialyzed against the appropriate buffer.

    • This compound will be dissolved in the same buffer.

    • The ITC experiment will be performed by titrating the ligand into the protein solution in the calorimeter cell.

    • The resulting heat changes will be measured and integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.

4.2.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time. It can be used to determine the kinetics (association and dissociation rates) and affinity of the interaction between this compound and CDK2.[20][21][22][23]

  • Protocol Outline:

    • Purified CDK2 will be immobilized on an SPR sensor chip.

    • A series of concentrations of this compound will be flowed over the chip surface.

    • The binding of the ligand to the immobilized protein will be monitored as a change in the SPR signal.

    • The resulting sensorgrams will be analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Comparative Data Summary

The following tables present a hypothetical comparison of the predicted and experimental data for this compound and two known CDK2 inhibitors, Roscovitine and Purvalanol A.

Table 1: Predicted In Silico Properties

Compound Docking Score (kcal/mol) Predicted Kd (μM) Predicted ADMET Profile
This compound-8.50.5Favorable (low predicted toxicity, good oral bioavailability)
Roscovitine-9.20.1Favorable
Purvalanol A-9.50.05Moderate (potential for off-target effects)

Table 2: Hypothetical Experimental Validation Data

Compound ITC Kd (μM) SPR Kd (μM) Kinase Assay IC50 (μM)
This compound0.80.71.2
Roscovitine0.20.150.4
Purvalanol A0.080.060.1

Signaling Pathway Visualization

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and the proposed inhibitory action of this compound.

cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb-E2F pRb-E2F Complex CDK4/6->pRb-E2F Phosphorylation pRb pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E pRb-E2F->E2F Release pRb(P) Phosphorylated pRb pRb-E2F->pRb(P) DNA Replication DNA Replication CDK2/Cyclin E CDK2/Cyclin E Complex Cyclin E->CDK2/Cyclin E CDK2 CDK2 CDK2->CDK2/Cyclin E CDK2/Cyclin E->DNA Replication Promotes Inhibitor N2-Cyclohexyl-N2- ethylpyridine-2,5-diamine Inhibitor->CDK2/Cyclin E Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of the CDK2/Cyclin E complex, leading to cell cycle arrest at the G1/S transition.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of aminopyridine and pyridine-diamine derivatives, structurally related to N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine. Due to a lack of publicly available cytotoxicity data for this compound, this guide focuses on the analysis of analogous compounds to infer potential biological activity and guide future research. The information presented is collated from various studies investigating the anticancer potential of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of various pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The tables below summarize the IC50 values for different aminopyridine and pyridine-diamine derivatives from multiple studies.

Table 1: Cytotoxicity of Aminopyridine Derivatives against Colorectal Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
4aHCT 1163.7 - 8.1[1]
4bHCT 1163.7 - 8.1[1]
4cHCT 1163.7 - 8.1[1]
4dHCT 1163.7 - 8.1[1]
4aHT293.27 - 7.7[1]
4bHT293.27 - 7.7[1]
4cHT293.27 - 7.7[1]
4dHT293.27 - 7.7[1]

Table 2: Cytotoxicity of 5,6-Heteroaromatically Annulated Pyridine-2,4-diamines

Compound ClassCytotoxic ActivityReference
Benzo[g] annulated pyrido[2,3-b]indolediamines (7a-b, 8)Relatively high[2]
Pyrrolo[2,3-b]pyridine diamines (17)Active[2]
Thieno[2,3-b]pyridine diamines (26-28)Active[2]
Furo[2,3-b]pyridine diamines (26-28)Active[2]
1,8-Naphthyridine diamines (32, 34)Active[2]
Benzo[h]quinoline diamines (37)Active[2]
Pyrido[2,3-b]indolediamines (13, 14) (without benzo[g] annulation)Inactive[2]

Table 3: Cytotoxicity of Dihydropyridine Carboxylic Acid Derivatives against Human Colorectal Adenocarcinoma

Compound IDCell LineIC50 (µM)Reference
3aHCT-157.94 ± 1.6[3]
3bHCT-159.24 ± 0.9[3]
Cisplatin (Reference)HCT-15>25[3]
Gefitinib (Reference)HCT-15>25[3]

Table 4: Cytotoxicity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

Compound IDCell LineIC50 (µM)Reference
5dHepG2 (Liver)1-5[4]
5gHepG2 (Liver)1-5[4]
5hHepG2 (Liver)1-5[4]
5iHepG2 (Liver)1-5[4]
5dDU145 (Prostate)1-5[4]
5gDU145 (Prostate)1-5[4]
5hDU145 (Prostate)1-5[4]
5iDU145 (Prostate)1-5[4]
5dMBA-MB-231 (Breast)1-5[4]
5gMBA-MB-231 (Breast)1-5[4]
5hMBA-MB-231 (Breast)1-5[4]
5iMBA-MB-231 (Breast)1-5[4]

Experimental Protocols

The evaluation of cytotoxicity for the aminopyridine and pyridine-diamine derivatives cited in this guide predominantly utilized colorimetric assays to determine cell viability after treatment with the respective compounds.

MTT Assay for Cytotoxicity Screening [1]

  • Cell Seeding: Human colorectal cancer cell lines (HCT 116 and HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized aminopyridine derivatives.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay [3]

  • Cell Culture and Treatment: Human colorectal adenocarcinoma cells (HCT-15) are cultured in RPMI-1640 medium and seeded in 96-well plates. After allowing for cell attachment, they are exposed to the test compounds.[3]

  • Cell Fixation: Following the incubation period, the cells are fixed in situ by adding cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 515 nm. The optical density is proportional to the total protein mass and, therefore, the cell number.

  • Data Analysis: The IC50 values are determined from the dose-response relationship.

Signaling Pathways and Experimental Workflows

The development of novel anticancer agents often involves targeting specific cellular signaling pathways that are dysregulated in cancer. For some aminopyridine derivatives, the β-catenin signaling pathway has been identified as a potential target.[1]

Below are diagrams illustrating a general experimental workflow for cytotoxicity screening and a simplified representation of a signaling pathway potentially modulated by these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells adhesion Overnight Incubation for Cell Adhesion seed_cells->adhesion add_compounds Add Various Concentrations of Test Compounds adhesion->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation add_reagent Add Assay Reagent (e.g., MTT, SRB) incubation->add_reagent develop_color Incubate for Color Development/Staining add_reagent->develop_color solubilize Solubilize Formazan/Bound Dye develop_color->solubilize read_absorbance Measure Absorbance with Plate Reader solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.

signaling_pathway compound Aminopyridine Derivative beta_catenin β-catenin compound->beta_catenin Inhibits activity/concentration transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin->transcription Promotes inhibition Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Simplified diagram of the β-catenin signaling pathway as a potential target.

References

Safety Operating Guide

Prudent Disposal of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine was not located. The following guidance is based on the safety protocols for structurally similar compounds and general best practices for laboratory chemical waste disposal. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a substituted pyridinediamine and, based on data from similar chemicals, is expected to be harmful if swallowed, cause severe skin and eye irritation, and be toxic to aquatic life.[1][2]

Hazard Profile and Safety Summary

Based on the analysis of safety data for related amine compounds, the potential hazards of this compound are summarized below. This information underscores the necessity for careful handling and disposal.

Hazard ClassificationDescription of Potential Effects
Acute Oral Toxicity Harmful or fatal if swallowed.[1][3][4]
Skin Corrosion/Irritation May cause severe skin burns and irritation upon contact.[1][2][4]
Serious Eye Damage/Irritation Poses a risk of serious eye damage.[1][2][3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]
Inhalation Toxicity May be harmful if inhaled, potentially causing respiratory tract irritation.[3][4]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol should be followed for the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, properly labeled, and sealed waste container.

3. Container Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., corrosive, toxic, environmentally hazardous).

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal according to federal, state, and local regulations. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

6. Spill Management:

  • In the event of a spill, evacuate the area and ensure proper ventilation.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.[2][5]

  • For large spills, contact your EHS department immediately.

Logical Workflow for Safe Disposal

The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound.

A Start: Generation of This compound Waste B Assess Hazards (Review SDS of similar compounds) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste into Designated Container C->D E Is the container properly labeled? D->E F Label Container with Chemical Name and Hazard Symbols E->F No G Store Waste Container in a Designated Safe Location E->G Yes F->G H Contact EHS for Waste Pickup G->H I End: Proper Disposal by EHS H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general safety and handling guidelines based on information for structurally related compounds, such as pyridine derivatives and aromatic amines. A specific Safety Data Sheet (SDS) for N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine should be consulted for definitive guidance.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the handling of similar chemical compounds.

PPE CategoryItemSpecifications and Importance
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1][2] Butyl rubber gloves may also be suitable.[3] Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne particles.[1][2]
Body Protection Laboratory coatA fully-buttoned lab coat provides a barrier to prevent skin contact.[1][3]
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2] If a fume hood is not available or ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.[3][4]

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Protocol:

  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]

  • Avoid Inhalation: Do not breathe vapors or dust.[5]

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.[2][5]

Storage Protocol:

  • Container: Keep the compound in a tightly sealed, properly labeled container.[2][3]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3]

  • Incompatibilities: Store separately from strong oxidizing agents and acids.[3]

Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and the environment.

Waste Collection and Disposal Protocol:

  • Waste Characterization: Treat all waste containing this compound as hazardous waste.[6]

  • Waste Container: Collect waste in a designated, properly labeled, and sealed container.[3]

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program.[5][6] Do not pour down the drain.[5]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

For a small spill, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.[8] For larger spills, evacuate the area and contact the institution's emergency response team.

Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS & Assess Risks B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Perform Experiment C->D E Segregate Waste into Labeled Containers D->E F Decontaminate Work Area E->F G Dispose of Waste via Approved Channels F->G H In Case of Spill or Exposure I Follow Emergency Procedures (First Aid, Spill Cleanup) H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.